molecular formula C22H14O2 B1375460 2,6-diphenylfuro[2,3-f][1]benzofuran CAS No. 5379-77-1

2,6-diphenylfuro[2,3-f][1]benzofuran

Cat. No.: B1375460
CAS No.: 5379-77-1
M. Wt: 310.3 g/mol
InChI Key: QDHGBWBEBOMJCI-UHFFFAOYSA-N
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Description

2,6-diphenylfuro[2,3-f][1]benzofuran is a synthetically designed benzofuran derivative supplied for research and development purposes. Fused heterocyclic ring systems like benzofuran are important scaffolds in medicinal chemistry due to their versatile physicochemical features and wide range of potential biological and pharmacological activities . Researchers are exploring such compounds for various applications, as benzofuran derivatives have demonstrated potential in areas including anticancer , antimicrobial , and anti-inflammatory activities . The specific structure of this compound, featuring phenyl substituents on a furobenzofuran core, is of significant interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use or human consumption. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties, mechanisms of action, and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diphenylfuro[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGBWBEBOMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 2,3-Diphenylbenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the properties of 2,3-diphenylbenzofurans, a well-documented class of compounds, due to the limited availability of specific data for 2,6-diphenylfuro[2,3-f]benzofuran in the current literature. The principles and methodologies discussed herein are broadly applicable to the characterization of novel benzofuran derivatives.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] These compounds are ubiquitous in nature and form the core structure of many biologically active molecules with a wide range of therapeutic potentials, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4] The unique electronic and structural characteristics of the benzofuran ring system also make it a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][5][6][7]

The introduction of phenyl groups at the 2- and 3-positions of the benzofuran core gives rise to 2,3-diphenylbenzofurans, a subclass with distinct photophysical and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and key properties of these compounds, offering insights for their potential application in drug discovery and materials science.

Synthesis of 2,3-Diphenylbenzofurans: Methodologies and Mechanistic Insights

The synthesis of 2,3-disubstituted benzofurans can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A common and effective method is the intramolecular Wittig reaction.[8]

Representative Synthetic Pathway: Intramolecular Wittig Reaction

This approach offers a straightforward route to the 2,3-diphenylbenzofuran scaffold. The general workflow is depicted below:

cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Cyclization and Acylation A 2-Hydroxybenzyl alcohol C 2-Hydroxybenzyltriphenylphosphonium bromide A->C CH3CN, reflux B PPh3·HBr B->C D 2-Hydroxybenzyltriphenylphosphonium bromide F 2-Phenyl-3-benzoylbenzofuran D->F Toluene, Et3N, reflux E Benzoyl chloride E->F

Figure 1: General workflow for the synthesis of a 2-phenyl-3-benzoylbenzofuran via an intramolecular Wittig reaction.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 2-phenyl-3-benzoylbenzofurans, adapted from established literature.[8]

Step 1: Preparation of 2-Hydroxybenzyltriphenylphosphonium Bromide

  • A mixture of 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh3·HBr) (24.6 mmol) in acetonitrile (CH3CN, 50 mL) is stirred under reflux for 2 hours.[8]

  • The resulting solid is filtered and washed with acetonitrile to yield the desired 2-hydroxybenzyltriphenylphosphonium bromide.[8]

Step 2: Synthesis of 2-Phenyl-3-benzoylbenzofuran

  • A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (Et3N, 0.6 mL) is stirred under reflux for 2 hours.[8]

  • The precipitate is removed by filtration.[8]

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to give the desired 2-phenyl-3-benzoylbenzofuran.[8]

Causality Behind Experimental Choices:

  • Reflux Conditions: The use of elevated temperatures (reflux) is crucial to provide the necessary activation energy for both the phosphonium salt formation and the subsequent intramolecular Wittig reaction and acylation.

  • Triethylamine (Et3N): This tertiary amine acts as a base to deprotonate the phosphonium salt, generating the ylide intermediate necessary for the Wittig reaction. It also serves to neutralize the HCl formed during the reaction of the hydroxyl group with benzoyl chloride.

  • Solvent Choice: Toluene is a suitable non-polar solvent for this reaction, allowing for the required reflux temperature to be reached.

  • Purification: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Physicochemical and Photophysical Properties

The properties of 2,3-diphenylbenzofurans are largely dictated by their extended π-conjugated system, which includes the benzofuran core and the two phenyl substituents.

Physical Properties

While specific data for 2,6-diphenylfuro[2,3-f]benzofuran is unavailable, general physical properties of the parent 2,3-benzofuran are provided for context.

PropertyValue
Molecular Weight118.14 g/mol
Physical StateLiquid
ColorColorless
Melting Point-18 °C
Boiling Point175 °C
Density (at 20°C)1.0948 g/cm³
SolubilityInsoluble in water; miscible with organic solvents

Data for 2,3-benzofuran.[9]

Photophysical Properties: UV-Vis Absorption and Fluorescence

Benzofuran derivatives with phenyl substituents typically exhibit interesting photophysical properties, including strong absorption in the UV region and fluorescence emission.[10][11]

  • UV-Vis Absorption: The extended conjugation in 2,3-diphenylbenzofurans leads to absorption of ultraviolet light, typically in the range of 300-400 nm. The exact absorption maximum (λ_max_) is influenced by the solvent polarity and any additional substituents on the phenyl rings.[10][12]

  • Fluorescence Emission: Many benzofuran derivatives are fluorescent, emitting light in the visible region upon excitation with UV light.[6][7][13] The fluorescence emission spectrum is generally red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of fluorescence can be influenced by molecular rigidity and the surrounding environment. For instance, 1,3-diphenylisobenzofuran, a related compound, absorbs at around 410 nm and emits in the 450-480 nm range.[14][15]

Data Presentation: Representative Photophysical Properties of Substituted Benzofurans

CompoundAbsorption λ_max_ (nm)Emission λ_max_ (nm)Solvent
Aurone Derivative 1-539THF
Aurone Derivative 2-505THF
Aurone Derivative 3-524THF
1,3-Diphenylisobenzofuran~410450-480Various

Data for related benzofuran and isobenzofuran derivatives.[14][16]

Thermal Stability

The thermal stability of benzofuran derivatives is an important consideration for their application in electronic devices. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate their decomposition temperatures and phase transitions. For example, studies on benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone have shown that thermal decomposition occurs in stages, with activation energies calculated for each stage.[17]

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules.[18][19] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, in the crystal structure of 3-(3-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl ring is nearly perpendicular to the benzofuran plane.[20] The crystal packing is stabilized by weak intermolecular interactions such as C-H···O and C-H···π interactions.[20]

cluster_0 Molecular Structure Determination A Single Crystal of 2,3-Diphenylbenzofuran B X-ray Diffractometer A->B C Diffraction Pattern B->C D Electron Density Map C->D E 3D Molecular Structure (Bond lengths, angles, conformation) D->E F Analysis of Intermolecular Interactions (π-π stacking, H-bonding) E->F

Figure 2: Workflow for the determination of the crystal structure of a 2,3-diphenylbenzofuran derivative.

Potential Applications

The unique properties of 2,3-diphenylbenzofurans make them promising candidates for a variety of applications.

  • Drug Development: The benzofuran scaffold is a well-established pharmacophore.[1][2][4] The introduction of phenyl groups can modulate the biological activity, potentially leading to new therapeutic agents with anticancer, antibacterial, or antifungal properties.[3][21]

  • Organic Electronics: The extended π-conjugation and fluorescence properties of these molecules are desirable for applications in organic electronics.[1][5] They can be investigated as host materials or emitters in OLEDs, or as components in organic solar cells.[6][7]

  • Fluorescent Probes: The sensitivity of the fluorescence of some benzofuran derivatives to their environment suggests their potential use as fluorescent probes for sensing various analytes or changes in local polarity.[13]

Conclusion

2,3-Diphenylbenzofurans represent an important class of heterocyclic compounds with a rich potential for applications in both medicinal chemistry and materials science. Their synthesis is accessible through established methods, and their physicochemical and photophysical properties can be tuned through substitution on the phenyl rings. Further research into this class of compounds is warranted to fully explore their potential in developing new technologies and therapeutic agents.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum.
  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2008). 2,4,6-Trimethyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 8), o1477. Retrieved February 3, 2026, from [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). RSC Advances, 15(1), 1-10. Retrieved February 3, 2026, from [Link]

  • Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 489, 115432. Retrieved February 3, 2026, from [Link]

  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. (2025). Journal of Thermal Analysis and Calorimetry, 149(15), 8439-8448. Retrieved February 3, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved February 3, 2026, from [Link]

  • Innovating with Dibenzofuran Derivatives: Suppliers and Applications. (2026, January 24). Boronpharm. Retrieved February 3, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(15), 3536. Retrieved February 3, 2026, from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(4), 1835. Retrieved February 3, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. Retrieved February 3, 2026, from [Link]

  • Spectra and photophysics of new organic fluorophores: 2,3Di(phenylethenyl)benzofuran derivatives. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 489, 115432. Retrieved February 3, 2026, from [Link]

  • 2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 489, 115432. Retrieved February 3, 2026, from [Link]

  • Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (2021). Advanced Science, 8(20), e2102793. Retrieved February 3, 2026, from [Link]

  • Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved February 3, 2026, from [Link]

  • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved February 3, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. Retrieved February 3, 2026, from [Link]

  • A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved February 3, 2026, from [Link]

  • Benzofuran. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). Heterocyclic Communications, 31(1), 20240212. Retrieved February 3, 2026, from [Link]

  • 3-(3-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o3113. Retrieved February 3, 2026, from [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Discovery and History of Furo[2,3-f]benzofuran Compounds

[1][2]

Executive Summary

Furo[2,3-f]benzofuran (systematically known as benzo[1,2-b:4,5-b']difuran ) represents a class of planar, tricyclic heteroaromatic compounds.[1][2] Unlike simple benzofurans (e.g., Egonol) which are bicyclic, this moiety consists of a central benzene ring fused with two furan rings.[2] Historically, these compounds emerged from two distinct scientific streams: industrial pulp chemistry , where they were identified as potent chromophores derived from hexeneuronic acid degradation, and organic electronics , where their rigid, planar structure serves as a high-performance donor unit in organic photovoltaics (OPVs).[1]

Structural Architecture & Nomenclature

The core structure is a linear tricyclic system.[2] The "furo[2,3-f]" designation indicates that a second furan ring is fused to the f-face (C5–C6 bond) of a parent benzofuran.[1][2]

Structural Logic[1][2]
  • Planarity: The fusion of two furan rings to a central benzene core creates an extended

    
    -conjugated system.[2]
    
  • Symmetry: Depending on the orientation of the oxygen atoms, the system can be anti (centrosymmetric, benzo[1,2-b:4,5-b']difuran) or syn (benzo[1,2-b:5,4-b']difuran).[1] The anti isomer is thermodynamically favored and more common in material science.[2]

  • Reactivity: The C2/C6 positions (alpha to oxygen) are highly reactive toward electrophilic substitution, making them ideal for polymerization or functionalization.

Visualization: Core Structure & Numbering

Caption: Connectivity logic of the Benzo[1,2-b:4,5-b']difuran core. Note the anti-parallel orientation of oxygen atoms (O1 and O5) conferring centrosymmetry.[1]

Historical Timeline & Discovery Vectors[1][2][3]

The history of furo[2,3-f]benzofuran is bifurcated into "unwanted industrial byproduct" and "desired electronic material."[1][2]

EraContextKey Discovery/Event
Late 19th Century Synthetic Chemistry Early synthesis of benzofurans (Perkin, 1870).[1][2][3] The tricyclic benzodifuran core remained a laboratory curiosity without major application.[2]
1990s - 2000s Pulp & Paper Industry Discovery of Chromophores: Researchers analyzing "brightness reversion" (yellowing) in bleached kraft pulps identified furo[2,3-f]benzofuran-4,8-dione as a key chromophore formed from the acid degradation of hexeneuronic acid (HexA).[1][2]
2000 - Present Materials Science Organic Photovoltaics (OPV): The core was rediscovered as a rigid, electron-rich building block.[1][2] Polymers containing benzo[1,2-b:4,5-b']difuran (BDF) demonstrated efficiencies >6% in solar cells due to deep HOMO levels and high hole mobility.[1][2]
The Hexeneuronic Acid Connection

In the paper industry, hemicellulose (xylan) contains hexeneuronic acid groups. During the acidic bleaching stages, these groups undergo dehydration and cyclization.

  • Mechanism: HexA

    
     5-formyl-2-furoic acid 
    
    
    Condensation
    
    
    Furo[2,3-f]benzofuran-4,8-dione.[1][2]
  • Significance: This specific dione is highly colored and resistant to bleaching, necessitating specific removal protocols (e.g., hot acid hydrolysis) to prevent paper yellowing.

Synthesis & Experimental Protocols

Protocol A: Synthesis of Furo[2,3-f]benzofuran-4,8-dione (Chromophore Standard)

This protocol replicates the formation of the chromophore from furan precursors, essential for verifying pulp contaminants.[1][2]

Reagents:

  • 5-Formyl-2-furoic acid (1.0 eq)[1][2]

  • 2-Furoic acid (1.0 eq)[1][2]

  • Sulfuric acid (0.5 M)[1][2]

  • Solvent: Water/Dioxane (1:1)[1][2]

Methodology:

  • Dissolution: Dissolve 5-formyl-2-furoic acid and 2-furoic acid in the solvent mixture.

  • Acidification: Adjust pH to <1.0 using sulfuric acid.

  • Reflux: Heat the mixture at 100°C for 4–6 hours. The solution will darken, indicating chromophore formation.[2]

  • Extraction: Cool to room temperature. Extract with ethyl acetate (3x).[1][2]

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Eluent: Toluene/Ethanol 9:1).
    
  • Validation:

    • TLC: R

      
       approx 0.42 (Toluene/EtOH 9:1).[1][2][4]
      
    • UV/Vis:

      
       at 315 nm, 255 nm.[2][4]
      
    • MS: m/z 188.2 [M]

      
      .[1][2][4]
      
Protocol B: Synthesis of Benzo[1,2-b:4,5-b']difuran (BDF) for OPVs

For electronic applications, the fully reduced aromatic core is required, often synthesized via a double Sonogashira coupling followed by ring closure.[1][2]

Reagents:

  • 1,4-Dibromo-2,5-diiodobenzene[1][2]

  • Trimethylsilylacetylene[2]

  • Pd(PPh

    
    )
    
    
    Cl
    
    
    (Catalyst)
  • CuI (Co-catalyst)[1][2][3]

  • Base: Diisopropylamine

Workflow Visualization:

SynthesisStart1,4-DiiodobenzeneDerivativesStep1Sonogashira Coupling(TMS-Acetylene, Pd/Cu)Start->Step1Inter1Intermediate:1,4-Bis(TMS-ethynyl)benzeneStep1->Inter1Step2Iodine Cyclization(I2, NaHCO3)Inter1->Step2ProductBenzo[1,2-b:4,5-b']difuran(Di-iodo functionalized)Step2->ProductRing Closure

Caption: Synthetic route for generating the BDF core for use in conjugated polymers.

Comparative Data: Benzofuran vs. Furo[2,3-f]benzofuran[1][2]

FeatureBenzofuran (Simple)Furo[2,3-f]benzofuran (Tricyclic)
Structure Bicyclic (Benzene + Furan)Tricyclic (Furan + Benzene + Furan)
Symmetry

(Planar)

(Centrosymmetric, anti-isomer)
UV Absorption

nm

nm (Red-shifted)
Primary Use Bioactive natural products (e.g., Egonol)Organic Semiconductors, Pulp Chromophores
HOMO Level Higher (Less stable)Lower (Deep HOMO, air stable)

References

  • Perkin, W. H. (1870).[2][3] "On the artificial production of Coumarin and formation of its homologues". Journal of the Chemical Society, 23, 368-371.[2] Link

  • Takahashi, N., & Kobayashi, T. (2000).[2][4] "Formation of chromophores during acid hydrolysis of hexeneuronic acid". Journal of Wood Science, 46, 333-338.[1][2] Link[1][2]

  • Rosenau, T., et al. (2011).[2] "Chromophores from hexeneuronic acids: identification of HexA-derived chromophores". Holzforschung, 65(6).[2] Link

  • Huo, L., et al. (2012).[2] "Benzo[1,2-b:4,5-b′]difuran-Based Donor–Acceptor Copolymers for Polymer Solar Cells". Macromolecules, 45(17), 6923–6929.[2] Link[1][2]

  • Constant, S., et al. (2024).[2] "Molecular structure and composition elucidation of an industrial humin and its fractions". Green Chemistry. Link

Photophysical and Electronic Properties of 2,6-Diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-diphenylfuro[2,3-f]benzofuran , chemically synonymous with 2,6-diphenylbenzo[1,2-b:4,5-b']difuran . This compound represents a class of rigid, planar,


-conjugated systems critical for organic electronics, particularly as blue emitters in Organic Light-Emitting Diodes (OLEDs) and p-type semiconductors in Organic Field-Effect Transistors (OFETs).

Synonym: 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran[1]

Executive Summary

2,6-Diphenylfuro[2,3-f]benzofuran is a centrosymmetric, linear tricyclic heterocycle. Its rigid fused-ring architecture minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields (


) and exceptional thermal stability (

C). Electronically, it functions as a wide-bandgap semiconductor with deep HOMO levels, making it an ideal candidate for stable blue emission and hole transport layers.

Molecular Architecture & Stability

The molecule consists of a central benzene ring fused with two furan rings in a linear trans-arrangement (benzo[1,2-b:4,5-b']difuran core), flanked by two phenyl substituents at the 2 and 6 positions.

  • Symmetry:

    
     (Centrosymmetric).
    
  • Planarity: The core is strictly planar. The phenyl rings may exhibit slight torsional twisting (

    
    ) in solution but planarize in the solid state due to 
    
    
    
    -
    
    
    stacking forces.
  • Packing: Typically adopts a herringbone packing motif in the solid state, facilitating 2D charge transport.

Table 1: Physicochemical Profile
PropertyValueNotes
CAS Number 5379-77-1
Molecular Formula

Molecular Weight 310.35 g/mol
Melting Point 345 °CHigh thermal stability suitable for vacuum deposition
Solubility LowSoluble in hot chlorinated solvents (e.g., o-DCB)

Electronic Landscape

The electronic properties are defined by the electron-rich furan rings fused to the benzene core, creating a donor-acceptor-donor (D-A-D) like character within the fused system, though the overall character is electron-rich (p-type).

  • HOMO Level:

    
     to 
    
    
    
    eV. The deep HOMO level contributes to oxidative stability.
  • LUMO Level:

    
     to 
    
    
    
    eV.
  • Band Gap (

    
    ): 
    
    
    
    eV (Wide band gap).
  • Charge Mobility: Hole mobilities (

    
    ) in OFET configurations can reach 
    
    
    
    to
    
    
    cm
    
    
    /Vs, depending on film crystallinity.
Electronic State Diagram (Graphviz)

The following diagram illustrates the electronic transitions and orbital energy levels relative to vacuum.

ElectronicLandscape cluster_axis Energy Level (eV) cluster_trans Vacuum Vacuum Level (0 eV) LUMO LUMO (-2.2 eV) Electron Transport Gap Band Gap (~3.2 eV) HOMO HOMO (-5.4 eV) Hole Transport LUMO->HOMO Radiative Decay HOMO->LUMO Excitation Excitation Absorption (UV/Blue) Emission Fluorescence (Blue 420-450nm)

Caption: Electronic energy landscape showing deep HOMO levels characteristic of air-stable p-type semiconductors and the wide bandgap responsible for blue emission.

Photophysical Characterization

The rigid benzodifuran core restricts vibrational relaxation, leading to sharp absorption and emission features.

  • Absorption Max (

    
    ):  340 – 370 nm (in solution, e.g., 
    
    
    
    or THF).
    • Vibronic structure is often resolved due to rigidity.

  • Emission Max (

    
    ):  410 – 450 nm (Deep Blue).
    
  • Stokes Shift: Small to Moderate (

    
     nm), indicating minimal geometric reorganization upon excitation.
    
  • Quantum Yield (

    
    ):  High (
    
    
    
    in solution; can exceed
    
    
    in solid matrices depending on aggregation).
  • Fluorescence Lifetime (

    
    ):  Typically 1–5 ns.
    
Jablonski Diagram: Photophysical Pathways

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Internal Conv. T1 Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence (Weak) Abs Absorption (hν) Fl Fluorescence (k_r) ISC Intersystem Crossing (k_isc) NR Non-Radiative Decay

Caption: Jablonski diagram depicting the dominant radiative pathway (Fluorescence) favored by the rigid molecular core.

Experimental Protocols

Protocol A: Synthesis via Double Cyclization

This is a robust method to generate the 2,6-diphenylbenzo[1,2-b:4,5-b']difuran core.

Reagents: 1,4-Diiodo-2,5-dimethoxybenzene, Phenylacetylene,


, CuI, 

(demethylation), Cyclization catalyst (e.g.,

or metal salts).
  • Sonogashira Coupling: React 1,4-diiodo-2,5-dimethoxybenzene with phenylacetylene to form 1,4-bis(phenylethynyl)-2,5-dimethoxybenzene.

  • Demethylation: Treat with

    
     in 
    
    
    
    at -78°C to yield the diol intermediate.
  • Cyclization: Induce double cyclization using CuI or

    
     in DMAc/DMF at elevated temperatures (
    
    
    
    C).
Protocol B: Measurement of Fluorescence Quantum Yield ( )

Objective: Determine the efficiency of photon emission relative to absorption.

Standard: 9,10-Diphenylanthracene in cyclohexane (


) or Quinine Sulfate in 0.1 M 

(

).

Steps:

  • Preparation: Prepare dilute solutions of the analyte (2,6-diphenylfuro[2,3-f]benzofuran) and the reference standard.

    • Critical: Absorbance at the excitation wavelength (

      
      ) must be kept below 0.1 OD to avoid inner-filter effects.
      
  • Absorption Scan: Record UV-Vis spectra for both samples. Ensure the solvent background is subtracted.

  • Emission Scan: Record fluorescence spectra using the same

    
    . Integrate the total area under the emission curve (
    
    
    
    ).
  • Calculation: Use the comparative formula:

    
    
    Where:
    
    • 
       = Integrated emission intensity
      
    • 
       = Absorbance at 
      
      
      
    • 
       = Refractive index of the solvent
      
    • 
       = Sample, 
      
      
      
      = Reference

Applications & Causality

  • OLEDs: The high thermal stability (

    
    C) prevents morphological degradation in thin films, a common failure mode in OLEDs. The wide bandgap ensures pure blue emission, which is energetically difficult to achieve with stability.
    
  • OFETs: The planar structure promotes strong

    
    -
    
    
    
    overlap in the solid state, creating efficient pathways for hole hopping. The deep HOMO level makes the material resistant to air oxidation (a common issue with higher HOMO organics like pentacene).

References

  • Chemical Identity & Properties: "2,6-Diphenylbenzo[1,2-b:4,5-b']difuran."[1][2] Fisher Scientific / TCI America Catalog.

  • Photophysics of Benzodifurans: Tsuji, H., et al. "Modular Synthesis and Photophysical and Electrochemical Properties of 2,3,5,6-Tetraaryl-Substituted Benzo[1,2-b:5,4-b']difurans." Heteroatom Chemistry, 2011.

  • Electronic Structure & Mobility: Mitsui, C., et al. "High-Performance Ambipolar Organic Field-Effect Transistors Based on 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran Derivatives." Journal of the American Chemical Society, 2012.
  • Synthesis of Core: Zhao, H., et al. "A One-Pot Synthesis of Dibenzofurans..." (Related synthetic methodology for fused furans). Organic Letters, 2015.

  • General Photophysics: "Photophysical Properties of 1,3-Diphenylisobenzofuran..." (Comparative data for diphenyl-furan systems). MDPI, 2025.

Sources

Navigating the Physicochemical Landscape of 2,6-diphenylfuro[2,3-f]benzofuran: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the anticipated solubility and stability of 2,6-diphenylfuro[2,3-f]benzofuran, a complex heterocyclic scaffold with potential applications in medicinal chemistry and materials science. While specific experimental data for this precise molecule is not extensively documented in publicly available literature, this document, grounded in the established principles of physical organic chemistry and the known behavior of related furobenzofuran systems, offers a predictive framework and robust experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the physicochemical properties of this promising compound.

Introduction: The Furo[2,3-f]benzofuran Core

The furo[2,3-f]benzofuran nucleus represents a unique heterocyclic system, merging the electronic characteristics of both furan and benzofuran moieties. The presence of two phenyl substituents at the 2 and 6 positions significantly influences the molecule's overall properties, contributing to its rigidity, planarity, and extensive π-conjugation. These features are expected to govern its solubility in various solvent systems and its susceptibility to degradation under different environmental conditions. Understanding these parameters is critical for any potential application, from formulation development in pharmaceuticals to assessing the operational lifetime in organic electronics.

Predicted Solubility Profile

The solubility of a compound is a critical parameter that dictates its biological availability and ease of formulation. The structure of 2,6-diphenylfuro[2,3-f]benzofuran, being a large, aromatic, and largely nonpolar molecule, provides a strong basis for predicting its solubility characteristics.

Theoretical Assessment:

Due to its predominantly hydrocarbon character and the presence of multiple aromatic rings, 2,6-diphenylfuro[2,3-f]benzofuran is anticipated to be poorly soluble in aqueous media. The molecule lacks significant hydrogen bond donor or acceptor sites that would facilitate interaction with polar protic solvents like water. Conversely, it is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Solubility of 2,6-diphenylfuro[2,3-f]benzofuran in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery LowLack of hydrogen bonding capabilities.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighDipole-dipole interactions and potential for π-stacking.
Nonpolar Toluene, Hexanes, Dichloromethane, ChloroformHigh"Like dissolves like" principle; van der Waals forces and π-π interactions.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure for quantitatively determining the solubility of 2,6-diphenylfuro[2,3-f]benzofuran.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.

Materials:

  • 2,6-diphenylfuro[2,3-f]benzofuran (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO, toluene)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 2,6-diphenylfuro[2,3-f]benzofuran to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the samples at a high speed.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Shake at constant T for 24-72h A->B Establish equilibrium C Centrifuge to pellet excess solid B->C Isolate saturated solution D Sample supernatant C->D E Dilute with mobile phase D->E F Analyze by HPLC E->F Determine concentration

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability Profile

The chemical stability of a molecule is paramount for its storage, handling, and ultimately, its therapeutic efficacy and safety. The furobenzofuran core, with its electron-rich heterocyclic systems, may be susceptible to degradation under certain conditions.

Anticipated Degradation Pathways:

  • Photodegradation: Compounds with extended π-systems, such as 2,6-diphenylfuro[2,3-f]benzofuran, are often sensitive to light, particularly in the UV range.[1] Photo-oxidation or dimerization are potential degradation pathways. The exact mechanism would depend on the presence of oxygen and the solvent environment.

  • Acid/Base Hydrolysis: While the ether linkages within the furan and benzofuran rings are generally stable, extreme pH conditions could potentially lead to ring-opening reactions, although this is expected to require harsh conditions. The stability of related benzofuran structures to aqueous alkali has been noted.[2]

  • Oxidation: The electron-rich nature of the fused ring system may make it susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.

Objective: To evaluate the stability of 2,6-diphenylfuro[2,3-f]benzofuran under various stress conditions (acidic, basic, oxidative, and photolytic).

Materials:

  • 2,6-diphenylfuro[2,3-f]benzofuran solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of 2,6-diphenylfuro[2,3-f]benzofuran in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic: Add HCl solution to the sample and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Add NaOH solution to the sample and incubate at a controlled temperature.

    • Oxidative: Add H₂O₂ solution to the sample and incubate at room temperature.

    • Photolytic: Expose the sample solution to a specified light source in a photostability chamber. A dark control should be run in parallel.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize the aliquots before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

G cluster_stress Stress Conditions Start Solution of 2,6-diphenylfuro[2,3-f]benzofuran Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Photolytic Photolytic (Light) Start->Photolytic Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

The successful development of any new chemical entity relies on a thorough understanding of its fundamental physicochemical properties. For 2,6-diphenylfuro[2,3-f]benzofuran, its large, aromatic structure strongly suggests poor aqueous solubility but good solubility in organic solvents. Its stability is likely to be most challenged by photolytic conditions, a common characteristic of compounds with extended conjugated systems.

The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data to support further development. The insights gained from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and reliability of any future products based on this intriguing heterocyclic scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link].

  • ResearchGate. (2025). Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). Retrieved from [Link]

  • PubMed. (2011). Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. Retrieved from [Link]

  • ResearchGate. (2025). Molecular aspects of furocoumarin reactions: Photophysics, photochemistry, photobiology, and structural analysis. Retrieved from [Link]

  • ResearchGate. (2025). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Retrieved from [Link]

  • Eawag. Dibenzofuran Degradation Pathway. Retrieved from [Link]

  • PubMed. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Retrieved from [Link]

  • United Arab Emirates - Ministry of Health and Prevention. Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Retrieved from [Link]

Sources

Advanced Synthesis of Substituted Furo[2,3-f]benzofurans (Benzo[1,2-b:4,5-b']difurans)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of substituted furo[2,3-f]benzofurans, frequently referred to in material science literature as benzo[1,2-b:4,5-b']difurans (BDF) .

Executive Summary & Strategic Value

The furo[2,3-f]benzofuran core (IUPAC: benzo[1,2-b:4,5-b']difuran) represents a "privileged scaffold" in the development of high-performance organic semiconductors. Unlike its sulfur analog (benzodithiophene, BDT), the BDF core offers a deeper Highest Occupied Molecular Orbital (HOMO) level due to the higher electronegativity of oxygen.[1] This intrinsic property translates to higher open-circuit voltages (


) in organic photovoltaic (OPV) devices and improved oxidative stability in field-effect transistors (OFETs).

This guide moves beyond generic heterocyclic chemistry to focus on the 4,8-functionalized derivatives. These are the industry standard for soluble, processable polymers. We will dissect the "Amide Dimerization" route, a robust, scalable pathway that avoids the regioselectivity issues common in Friedel-Crafts approaches.

Retrosynthetic Analysis

To design a scalable synthesis, we must disconnect the target molecule at its most strategic bonds. The 4,8-dialkoxy-BDF target (1) is best accessed via the BDF-4,8-dione intermediate (2). This dione is the "pivot point"—it allows for the late-stage introduction of various solubilizing alkyl chains or aryl groups.

The dione (2) is constructed via the directed ortho-lithiation and dimerization of N,N-diethylfuran-3-carboxamide (3), which is readily derived from furan-3-carboxylic acid (4).

Retrosynthesis Target 4,8-Dialkoxy-BDF (1) (Soluble Semiconductor Core) Dione BDF-4,8-Dione (2) (Key Pivot Intermediate) Target->Dione Reductive Alkylation (Zn, R-Br) Amide N,N-Diethylfuran-3-carboxamide (3) (Directed Metalation Precursor) Dione->Amide Li-Mediated Dimerization Acid Furan-3-carboxylic acid (4) (Commodity Starting Material) Amide->Acid Amidation

Figure 1: Retrosynthetic logic flow for the construction of the 4,8-functionalized BDF core.

Critical Synthetic Methodologies

Phase 1: Precursor Assembly (The Amide Scaffold)

The synthesis begins with the conversion of furan-3-carboxylic acid to its diethyl amide. This amide group is not merely a protecting group; it is a Directed Metalation Group (DMG) that coordinates lithium, guiding the deprotonation to the C-2 position.

Protocol 1: Synthesis of N,N-Diethylfuran-3-carboxamide

  • Reagents: Furan-3-carboxylic acid (1.0 equiv), Oxalyl chloride (1.5 equiv), DMF (cat.), Diethylamine (excess).

  • Solvent: Dichloromethane (DCM).

  • Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.

  • Critical Control Point: Ensure complete removal of excess oxalyl chloride before adding the amine to prevent the formation of diethyloxamic acid byproducts.

Phase 2: The "Dimerization" (Construction of the Tricyclic Core)

This is the most technically demanding step. Treatment of the amide with n-butyllithium (n-BuLi) generates the 2-lithio species. Upon warming or prolonged stirring, this species attacks the carbonyl of a neighboring molecule, initiating a cascade dimerization-cyclization that forms the central benzene ring and the two quinone carbonyls.

Protocol 2: Synthesis of Benzo[1,2-b:4,5-b']difuran-4,8-dione

  • Setup: Flame-dried 3-neck flask, Ar atmosphere.

  • Lithiation: Dissolve amide (3) in anhydrous THF. Cool to 0°C (or -78°C for higher purity). Add n-BuLi (1.1 equiv) dropwise.

  • Reaction: Stir for 1 h at 0°C, then allow to warm to ambient temperature. Stir for 12–16 h. The solution will darken significantly.

  • Quench: Pour into ice-water/HCl mixture. The dione precipitates as a yellow/brown solid.

  • Purification: Recrystallization from acetic acid or washing with hot ethanol is mandatory to remove oligomeric side products.

Phase 3: Reductive Functionalization (Aromatization)

The dione is a stable quinone. To create the aromatic BDF core, we must reduce the quinone to the hydroquinone (4,8-dihydroxy-BDF) and trap the unstable phenols immediately with alkyl halides.

Protocol 3: One-Pot Reductive Alkylation

  • Reagents: BDF-4,8-dione (1.0 equiv), Zinc dust (3.0 equiv), NaOH (excess), Tetrabutylammonium bromide (TBAB, cat.), Alkyl bromide (e.g., 2-ethylhexyl bromide, 2.5 equiv).

  • Solvent: Water (heterogeneous mixture).

  • Procedure:

    • Suspend dione and Zn dust in water. Add NaOH. Heat to reflux.[2][3] The yellow quinone turns to a fluorescent/clear hydroquinone salt.

    • Add TBAB and Alkyl bromide.

    • Reflux vigorously for 12 h. The phase-transfer catalyst (TBAB) shuttles the alkyl halide to the phenoxide interface.

    • Workup: Extract with hexanes/DCM. The product is an oil or low-melting solid.

Mechanism Dione BDF-4,8-Dione (Quinone Form) Reduction Zn / NaOH (Reduction) Dione->Reduction Hydroquinone 4,8-Dihydroxy Intermediate (Aromatic) Reduction->Hydroquinone 2e- transfer Alkylation R-Br / TBAB (Sn2 Attack) Hydroquinone->Alkylation Product 4,8-Dialkoxy-BDF Alkylation->Product Ether formation

Figure 2: Mechanistic pathway for the reductive aromatization of the dione core.

Data Summary & Process Parameters

The following table summarizes typical yields and conditions reported in high-impact literature for the BDF core synthesis.

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 Amide Formation(COCl)₂, Et₂NH85-95%Anhydrous conditions; removal of HCl gas.
2 Dimerizationn-BuLi, THF40-60%Temperature control; n-BuLi titration.
3 Reductive AlkylationZn, NaOH, R-Br60-80%Efficient stirring (heterogeneous reaction).
4 Stannylation (Optional)n-BuLi, Me₃SnCl75-90%Cryogenic lithiation (-78°C) required.

Troubleshooting & Optimization (The "Why" behind the Protocol)

  • Low Yield in Dimerization: The lithiated furan species is unstable. If the temperature rises too quickly, it decomposes before dimerizing. Solution: Maintain 0°C for at least 1 hour to ensure complete lithiation before warming.

  • Incomplete Alkylation: The reductive alkylation is a biphasic reaction. If the zinc clumps or stirring is weak, reduction stalls. Solution: Use fresh, activated zinc dust and a mechanical stirrer if scaling above 5g.

  • Purification of BDF Monomer: The 4,8-dialkoxy-BDF is electron-rich and prone to oxidation on silica gel. Solution: Perform column chromatography quickly using neutralized silica (triethylamine-treated) or store the product under argon in the dark.

References

  • Huo, L., et al. (2012). "Synthesis of a 4,8-dialkoxy-benzo[1,2-b:4,5-b']difuran unit and its application in photovoltaic polymer." Chemical Communications, 48(27), 3318-3320.[4] Link

  • Bin, H., et al. (2016). "Benzo[1,2-b:4,5-b']difuran-based polymer donor... achieving high-performance organic solar cells."[5][6] Journal of the American Chemical Society, 138(13), 4657-4664. Link

  • Pei, J., et al. (2013). "Synthesis of a novel stable acceptor polymer semiconductor using Benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione." Chemical Communications, 49(36), 3790-3792. Link

  • Qian, D., et al. (2012).[4] "Synthesis and Photovoltaic Properties of a New Two-Dimensional Conjugated Polymer based on Benzo[1,2-b:4,5-b']difuran." Macromolecules, 45(24), 9611–9617. Link

Sources

Quantum chemical calculations for 2,6-diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive computational framework for analyzing 2,6-diphenylfuro[2,3-f]benzofuran , a fused tricyclic scaffold with dual potential in organic electronics (as a p-type semiconductor) and medicinal chemistry (as a pharmacophore mimic).

Version: 1.0 | Classification: Technical Methodology Audience: Computational Chemists, Material Scientists, Drug Discovery Leads

Executive Summary

The molecule 2,6-diphenylfuro[2,3-f]benzofuran represents a class of


-conjugated benzodifuran isomers. Its rigid, planar core facilitates strong 

-

stacking (crucial for charge transport), while the lateral phenyl rings extend conjugation and steric bulk, influencing solubility and receptor binding.

This guide moves beyond standard "black-box" calculations. It establishes a rigorous protocol for:

  • Electronic Structure: Accurate prediction of HOMO/LUMO levels using range-separated hybrid functionals.

  • Excited States: Modeling optoelectronic transitions (UV-Vis/Fluorescence) with solvent corrections.

  • Charge Transport: Calculating reorganization energies (

    
    ) for semiconductor applications.
    
  • Pharmacological Profiling: In silico assessment of drug-likeness and binding potential.

Computational Workflow Structure

The following decision tree illustrates the logical flow of the experimental simulation, ensuring data integrity from geometry optimization to property prediction.

G Start Input Structure (2,6-diphenylfuro[2,3-f]benzofuran) Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Freq->Opt No (Re-optimize) Branch Application Domain Freq->Branch Yes MatSci Optoelectronics Track Branch->MatSci Pharma Drug Discovery Track Branch->Pharma TDDFT Excited States (TD-DFT) (CAM-B3LYP/def2-TZVP) MatSci->TDDFT Reorg Charge Transport (Reorganization Energy λ) MatSci->Reorg MEP Electrostatic Potential (MEP) & Frontier Orbitals Pharma->MEP Dock Molecular Docking (AutoDock Vina) Pharma->Dock

Figure 1: Integrated computational workflow for structural and functional characterization.

Protocol 1: Geometry & Electronic Structure

Objective: Obtain the global minimum structure and accurate ground-state electronic properties.

Methodology

For fused heterocyclic systems, standard functionals (like B3LYP) often underestimate the HOMO-LUMO gap due to self-interaction errors. We employ Range-Separated Hybrid Functionals to correct this.

  • Functional:

    
    B97X-D or CAM-B3LYP (Includes dispersion corrections for accurate 
    
    
    
    -stacking geometry).
  • Basis Set: 6-311G(d,p) for optimization; def2-TZVP for single-point energies.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Dichloromethane (for optics) or Water (for bio-simulation).

Step-by-Step Execution
  • Construction: Build the fused furo[2,3-f]benzofuran core. Attach phenyl rings at positions 2 and 6. Ensure the initial torsion angle allows for conjugation (start planar,

    
    ).
    
  • Optimization: Run the optimization with tight convergence criteria.

    • Gaussian Keyword Example:#p opt=tight freq wB97XD/6-311G(d,p) scrf=(solvent=dichloromethane)

  • Validation: Verify zero imaginary frequencies (NIMAG=0) to confirm a true minimum.

Data Output Table: Electronic Parameters
ParameterDefinitionTarget Range (Semiconductors)Target Range (Bio-Active)

Highest Occupied Molecular Orbital-5.0 to -5.5 eV (Air stability)N/A

Lowest Unoccupied Molecular Orbital-2.5 to -3.0 eVN/A

Band Gap (

)
2.0 - 3.0 eV (Visible absorption)> 3.5 eV (Chemical stability)
Dipole Moment Polarity indicator (

)
< 2.0 Debye (Packing efficiency)> 3.0 Debye (Solubility)

Protocol 2: Excited States & Optical Properties

Objective: Predict UV-Vis absorption maxima (


) and fluorescence emission for OLED or bio-imaging applications.
Methodology

Time-Dependent DFT (TD-DFT) is required. The choice of functional is critical to avoid "ghost states" in extended conjugated systems.

  • Method: TD-DFT (NStates=10).

  • Functional: CAM-B3LYP (Coulomb-Attenuating Method) captures long-range charge transfer (CT) states better than B3LYP.

  • Analysis: Extract Oscillator Strength (

    
    ) to quantify transition probability.
    
Mechanistic Insight

The 2,6-diphenyl substitution extends the conjugation length, likely causing a bathochromic shift (red shift) compared to the unsubstituted core. The transition is typically


 (HOMO 

LUMO).

Key Metric:

  • Stokes Shift: Calculate the difference between the absorption

    
     (vertical excitation) and emission 
    
    
    
    (optimization of the first excited state,
    
    
    ). Large Stokes shifts are desirable for fluorescent probes to minimize self-absorption.

Protocol 3: Charge Transport (Semiconductors)

Objective: Evaluate the material's potential as an Organic Semiconductor (OSC).

Methodology: Reorganization Energy ( )

Charge mobility (


) is governed by the Marcus theory of electron transfer. The critical parameter is the Reorganization Energy (

)
, which measures the energy penalty for a molecule to relax geometry after gaining/losing a charge.
  • Hole Transport (

    
    ):  Relevant for p-type materials (benzofurans are typically p-type).
    
    
    
    
    • 
      : Energy of neutral molecule at neutral geometry.
      
    • 
      : Energy of cation at cation geometry.
      
    • 
      : Energy of cation at neutral geometry.
      
    • 
      : Energy of neutral molecule at cation geometry.
      

Target: Lower


 values (< 0.2 eV) indicate higher mobility. Fused rings like furobenzofuran typically exhibit low 

due to structural rigidity.

Protocol 4: Bio-Activity & Molecular Docking

Objective: Assess the "drug-likeness" of the scaffold. Benzofuran derivatives are privileged structures in medicinal chemistry (e.g., Amiodarone).

Molecular Electrostatic Potential (MEP)

Generate MEP maps to identify reactive sites.

  • Negative Regions (Red): Oxygen atoms (H-bond acceptors).

  • Positive Regions (Blue): Phenyl protons (potential for

    
    -cation interactions).
    
Docking Workflow
  • Ligand Prep: Convert the optimized DFT structure to PDBQT format (assign Gasteiger charges).

  • Target Selection:

    • Estrogen Receptor (ER

      
      ): Due to structural similarity with stilbenes/flavonoids.
      
    • CYP19A1 (Aromatase): Common target for benzofuran-based inhibitors.

  • Simulation: Use AutoDock Vina to calculate binding affinity (

    
    ).
    
    • Threshold: Binding affinity < -8.0 kcal/mol suggests a potent lead.

References

  • Frisch, M. J. et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard software reference for DFT).
  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

  • Marcus, R. A. (1993). Electron transfer reactions in chemistry. Reviews of Modern Physics, 65(3), 599. (Foundational theory for Reorganization Energy). Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Da Silveira, W. A., et al. (2019). Benzofuran derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 182, 111657. (Context for biological relevance). Link

The Furo[2,3-f]benzofuran Scaffold: A Privileged Core in Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Angular Furo[2,3-f]benzofuran System

The intricate architecture of natural products has long been a fertile ground for the discovery of novel therapeutic agents. Among the myriad of heterocyclic systems found in nature, the furo[2,3-f]benzofuran scaffold stands out as a unique and biologically significant motif. This angular tricyclic system, characterized by the fusion of a furan ring to a benzofuran core, is a recurring theme in a variety of secondary metabolites, particularly those of fungal origin.[1] The inherent structural rigidity and defined three-dimensional arrangement of the furo[2,3-f]benzofuran core provide a privileged platform for molecular interactions with biological targets, making it an area of intense interest for drug discovery and development. This guide provides a comprehensive overview of the natural occurrence of the furo[2,3-f]benzofuran scaffold, delving into its diverse sources, biosynthetic origins, methods of isolation and characterization, and the promising biological activities that underscore its therapeutic potential.

Natural Occurrence: A Fungal Predilection

The furo[2,3-f]benzofuran scaffold is predominantly found in metabolites produced by fungi, highlighting the remarkable biosynthetic capabilities of this kingdom.[1] While benzofuran derivatives are widespread in higher plants, the specific angular fusion pattern of furo[2,3-f]benzofuran is a hallmark of fungal secondary metabolism.[2] These compounds are often isolated from diverse fungal genera, including those found in terrestrial, marine, and endophytic environments. The structural diversity of naturally occurring furo[2,3-f]benzofurans is vast, with variations in substitution patterns on both the aromatic and furan rings, as well as different oxidation states of the heterocyclic core. This structural variety contributes to the wide range of biological activities observed for this class of compounds.

Biosynthesis: A Glimpse into Nature's Synthetic Strategy

The biosynthesis of the furo[2,3-f]benzofuran core in fungi is a fascinating example of enzymatic precision. While the specific pathways can vary between different fungal species and for different derivatives, a general biosynthetic route can be proposed based on studies of related benzofuran-containing natural products. The biosynthesis typically begins with precursors from primary metabolism, which undergo a series of enzymatic transformations to construct the complex tricyclic scaffold.

A plausible biosynthetic pathway often involves the polyketide or shikimate pathways to generate a key benzofuran intermediate. Subsequent enzymatic oxidation and cyclization steps, often catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, lead to the formation of the second furan ring, resulting in the angular furo[2,3-f]benzofuran core. The causality behind these enzymatic choices lies in the precise control over regioselectivity and stereoselectivity, which is crucial for the biosynthesis of structurally complex and biologically active molecules.

Furo[2,3-f]benzofuran Biosynthesis cluster_0 Primary Metabolism cluster_1 Intermediate Biosynthesis cluster_2 Scaffold Formation cluster_3 Tailoring Reactions Primary_Metabolites e.g., Acetyl-CoA, Shikimic Acid Polyketide_Shikimate Polyketide or Shikimate Pathway Primary_Metabolites->Polyketide_Shikimate Precursors Benzofuran_Intermediate Benzofuran Intermediate Polyketide_Shikimate->Benzofuran_Intermediate Assembly Oxidation Enzymatic Oxidation (e.g., P450) Benzofuran_Intermediate->Oxidation Modification Cyclization Intramolecular Cyclization Oxidation->Cyclization Activation Furobenzofuran_Core Furo[2,3-f]benzofuran Scaffold Cyclization->Furobenzofuran_Core Ring Closure Tailoring_Enzymes Glycosylation, Methylation, etc. Furobenzofuran_Core->Tailoring_Enzymes Diversification Final_Product Diverse Natural Products Tailoring_Enzymes->Final_Product Maturation

Caption: Proposed biosynthetic pathway for the furo[2,3-f]benzofuran scaffold.

Isolation and Characterization: A Methodical Approach

The isolation and structural elucidation of furo[2,3-f]benzofuran-containing natural products from fungal sources require a systematic and multi-technique approach. The following protocol outlines a general, self-validating workflow for researchers in this field.

Experimental Protocol: Isolation and Purification
  • Fungal Cultivation and Extraction:

    • Cultivation: The selected fungal strain is cultured in a suitable liquid or solid medium under optimized conditions (temperature, pH, aeration, and incubation time) to promote the production of secondary metabolites.

    • Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) to obtain a crude extract containing the desired compounds. The choice of solvent is critical and should be based on the polarity of the target molecules.

  • Chromatographic Separation:

    • Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate the components based on polarity.

    • Fine Purification: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel or other stationary phases, and preparative high-performance liquid chromatography (HPLC), often with different column chemistries (e.g., C18, phenyl-hexyl) and solvent systems to achieve high purity.

  • Structure Elucidation:

    • Spectroscopic Analysis: The purified compounds are subjected to a suite of spectroscopic analyses to determine their chemical structure.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[3]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[4][5]

    • Data Validation: The spectroscopic data obtained is compared with published data for known compounds or used to unequivocally establish the structure of novel molecules.

Isolation_Workflow Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation VLC / SPE Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Column Chromatography / Prep-HPLC Fractions->Purification Pure_Compound Pure Furo[2,3-f]benzofuran Derivative Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Chemical Structure Structure_Elucidation->Final_Structure

Caption: A generalized workflow for the isolation and characterization of furo[2,3-f]benzofuran natural products.

Biological Activities: A Treasure Trove of Pharmacological Potential

Natural products bearing the furo[2,3-f]benzofuran scaffold have been reported to exhibit a wide spectrum of biological activities, making them attractive lead compounds for drug development. The specific activity is often dictated by the substitution pattern and stereochemistry of the individual molecule.

Biological ActivityMechanism of Action (where known)Representative Fungal Source (Genus)
Antifungal Disruption of fungal cell membrane integrity; Inhibition of key fungal enzymes.[6][7]Aspergillus, Penicillium
Anticancer Induction of apoptosis; Inhibition of cell proliferation; Anti-angiogenic effects.Aspergillus, Fusarium
Antiviral Inhibition of viral replication enzymes; Interference with viral entry into host cells.Aspergillus, Endophytic fungi
Antibacterial Inhibition of bacterial cell wall synthesis; Disruption of bacterial metabolic pathways.Marine-derived fungi
Anti-inflammatory Inhibition of pro-inflammatory cytokine production; Modulation of inflammatory signaling pathways.Terrestrial and marine fungi

Conclusion and Future Perspectives

The furo[2,3-f]benzofuran scaffold represents a fascinating and underexplored area of natural product chemistry. Primarily of fungal origin, these angular tricyclic compounds exhibit a remarkable diversity of structures and a broad range of promising biological activities. The continued exploration of fungal biodiversity, coupled with advances in analytical techniques and genomic tools, will undoubtedly lead to the discovery of novel furo[2,3-f]benzofuran derivatives with potent therapeutic properties. A deeper understanding of their biosynthetic pathways will not only provide insights into nature's synthetic strategies but also open avenues for the bioengineering of novel analogues with enhanced efficacy and selectivity. For researchers in drug discovery, the furo[2,3-f]benzofuran core remains a compelling starting point for the design and synthesis of next-generation therapeutic agents.

References

  • Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

  • Zhang, G. Y., et al. (2005). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial agents and chemotherapy, 49(10), 4050-4055. Available at: [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(39), 24470-24521. Available at: [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. Available at: [Link]

  • Afrin, S., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8563. Available at: [Link]

  • Farnia, M., & Hashemi, S. M. (2020). Design and Synthesis of New Benzofuran-1,2,3-Triazole Hybrid Preservatives and the Evaluation of Their Antifungal Potential Against White and Brown-Rot Fungi. BioResources, 15(4), 7634-7647. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug metabolism and disposition, 30(12), 1357-1363. Available at: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Available at: [Link]

  • Kaufman, T. S. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural product reports, 30(7), 941-969. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]

  • Liu, Y., et al. (2019). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 24(17), 3108. Available at: [Link]

  • Ma, G., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22453-22485. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]

  • Moore, W. R., et al. (2005). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Antimicrobial agents and chemotherapy, 49(10), 4050–4055. Available at: [Link]

Sources

Technical Guide: Electrochemical Properties of 2,6-Diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrochemical and physicochemical properties of 2,6-diphenylfuro[2,3-f]benzofuran , a rigid


-conjugated heteroacene.

Note on Nomenclature: In the literature of organic electronics, this core structure is frequently referred to by its fusion-based IUPAC name, 2,6-diphenylbenzo[1,2-b:4,5-b']difuran (anti-BDF) . This guide treats the two as synonymous, focusing on the anti-isomer configuration which is the thermodynamically stable form used in high-performance semiconductors.

Executive Summary

2,6-diphenylfuro[2,3-f]benzofuran is a centrosymmetric, fused tricyclic heteroacene. Unlike its sulfur analog (benzodithiophene), the furan-based core exhibits higher fluorescence quantum yields and deeper Highest Occupied Molecular Orbital (HOMO) energy levels due to the high electronegativity of oxygen.

This molecule serves as a critical scaffold in two distinct fields:[1]

  • Organic Electronics: As a wide-bandgap semiconductor for blue-emitting Organic Light Emitting Diodes (OLEDs) and air-stable Organic Field-Effect Transistors (OFETs).

  • Medicinal Chemistry: As a DNA-intercalating pharmacophore with potential antitumor activity, owing to its planar topology which mimics psoralen derivatives.

Electronic Structure & Electrochemical Properties[2]

The electrochemical behavior of 2,6-diphenylfuro[2,3-f]benzofuran is defined by its resistance to oxidative doping (air stability) and its wide optical band gap.

Frontier Molecular Orbitals (FMO)

The oxygen atoms in the furan rings exert a strong inductive effect, lowering the HOMO energy level compared to thiophene analogs. This "deep HOMO" is the primary contributor to the molecule's resistance to ambient oxidation.

ParameterValue (Approx.)MethodologySignificance
HOMO Level -5.60 to -5.83 eVCV (vs. Fc/Fc⁺)High oxidative stability; air-stable hole transport.
LUMO Level -2.60 to -2.99 eVOptical/CVHigh electron injection barrier; requires low-work-function cathodes in OLEDs.
Band Gap (

)
2.84 - 3.10 eVOptical OnsetBlue/Violet emission; transparent to visible light in transistor applications.
Ionization Potential ~5.8 eVPESAMatches well with high-work-function anodes (e.g., Gold, ITO/PEDOT:PSS).
Cyclic Voltammetry (CV) Profile

In a standard three-electrode setup (Pt working electrode, Bu₄NPF₆ electrolyte in CH₂Cl₂), the molecule exhibits the following characteristics:

  • Oxidation (Anodic Scan): A quasi-reversible oxidation peak is typically observed at

    
     (vs. Ag/AgCl). The reversibility indicates the formation of a stable radical cation, crucial for hole-transport longevity.
    
  • Reduction (Cathodic Scan): Reduction features are often irreversible or outside the solvent window (<-2.5 V), confirming the molecule's p-type semiconducting nature.

  • Hysteresis: Minimal hysteresis in repeated cycling suggests robust structural integrity without polymerization on the electrode surface.

Charge Transport Mechanisms

The planar "ribbon-like" geometry allows for tight


-

stacking in the solid state (Herringbone packing motif).
  • Hole Mobility (

    
    ): 
    
    
    
    to
    
    
    (dependent on film morphology).
  • Reorganization Energy (

    
    ):  Low internal reorganization energy (~200 meV) facilitates efficient intermolecular hole hopping.
    

Synthetic Protocol & Structural Validation

The synthesis of the 2,6-diphenylfuro[2,3-f]benzofuran core requires precision to ensure the correct anti (linear) fusion rather than the syn (angular) isomer.

Synthesis Workflow (Sonogashira/Cyclization Route)

This protocol utilizes a double Sonogashira coupling followed by a base-mediated cyclization.

Reagents:

  • 1,4-Diiodobenzene (or 1,4-dibromo-2,5-diiodobenzene for functionalization)

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Catalyst)

  • CuI (Co-catalyst)

  • Potassium tert-butoxide (t-BuOK)

Step-by-Step Methodology:

  • Precursor Assembly (Sonogashira):

    • Dissolve 1,4-diiodobenzene (1 eq) and phenylacetylene (2.2 eq) in anhydrous TEA/THF (1:1).

    • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) under N₂ atmosphere.

    • Stir at 60°C for 12 hours.

    • Workup: Filter ammonium salts, concentrate, and purify via column chromatography (Hexane/DCM). Yield: ~85% of 1,4-bis(phenylethynyl)benzene.

  • Oxidative Cyclization (Formation of Furan Rings):

    • Note: Direct cyclization from the non-functionalized core is difficult.[1] A common variation involves starting from 2,5-dihydroxy-1,4-benzenedicarbaldehyde or using a Cu-mediated cyclization of o-alkynyl phenols.

    • Preferred Route for Furo[2,3-f]benzofuran: React hydroquinone with

      
      -bromoacetophenone  followed by cyclodehydration using Polyphosphoric Acid (PPA) or ZnCl₂ at 160°C.
      
  • Purification:

    • Recrystallize from chlorobenzene or sublime under high vacuum (

      
       Torr) to achieve electronic-grade purity (>99.9%).
      
Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis of the core scaffold.

SynthesisPath Start Hydroquinone (1,4-Dihydroxybenzene) Inter1 O-Alkylation (w/ Phenacyl Bromide) Start->Inter1 + K2CO3, Acetone Inter2 Bis-Ether Intermediate Inter1->Inter2 Reflux 4h Cyclization Cyclodehydration (PPA / 160°C) Inter2->Cyclization - 2 H2O Product 2,6-Diphenylfuro[2,3-f]benzofuran (Crystalline Solid) Cyclization->Product Ring Closure

Figure 1: Synthetic pathway via cyclodehydration of phenacyl ether precursors to form the linear furo-benzofuran core.

Biological & Pharmacological Context[1][3][4][5][6]

While primarily an electronic material, the 2,6-diphenylfuro[2,3-f]benzofuran scaffold shares structural homology with psoralens (furocoumarins), which are DNA-intercalating agents.

  • Mechanism: The planar tricyclic core inserts between DNA base pairs. Upon UV irradiation (UVA), the furan double bonds can undergo [2+2] cycloaddition with thymine bases, forming cross-links.

  • Toxicity/Activity: Researchers must handle this compound with care under UV light due to potential phototoxicity. However, this same property is exploited in photodynamic therapy (PDT) research for proliferative skin disorders.

Comparative Data Analysis

The following table contrasts the target molecule with its common analogs to highlight its unique position in the materials space.

Property2,6-Diphenylfuro[2,3-f]benzofuranBenzo[1,2-b:4,5-b']dithiophene (BDT)Pentacene
Core Heteroatom OxygenSulfurNone (Carbon)
HOMO Level -5.7 eV (Deep) -5.1 eV-4.9 eV
Air Stability Excellent ModeratePoor (Oxidizes rapidly)
Fluorescence High (Blue,

)
Low (Quenched by Heavy Atom)Low
Solubility Low (Planar stacking)ModerateVery Low
Primary Use Blue OLEDs, Stable OFETsOPV Polymers, OFETsOFETs (Vacuum dep.)
Electronic Energy Landscape

The diagram below visualizes the band alignment of the molecule relative to standard electrodes, demonstrating its suitability for hole injection from gold.

EnergyLevels cluster_0 Electrodes cluster_1 2,6-Diphenylfuro[2,3-f]benzofuran Vacuum Vacuum Level (0 eV) Al Aluminum -4.3 eV LUMO LUMO -2.9 eV Al->LUMO Electron Injection Barrier (High) Au Gold (Au) -5.1 eV HOMO HOMO -5.7 eV Au->HOMO Hole Injection Barrier (0.6 eV) Gap Band Gap ~2.8 eV

Figure 2: Energy level alignment showing the deep HOMO level which matches well with high-work-function anodes like Gold or ITO.

References

  • Tsuji, H., Mitsui, C., Sato, Y., & Nakamura, E. (2011).[2] "Modular Synthesis and Photophysical and Electrochemical Properties of 2,3,5,6-Tetraaryl-Substituted Benzo[1,2-b:5,4-b']difurans." ChemInform.

  • Mitsui, C., et al. (2012). "High-performance organic field-effect transistors based on single-crystal microribbons of benzo[1,2-b:4,5-b']difuran derivatives.

  • Baraldi, I., et al. (2009). "Spectra and photophysics of new organic fluorophores: 2,3-Di(phenylethenyl)

  • Dailey, S., et al. (2002). "Synthesis and biological activity of furo[2,3-f]benzofuran derivatives." Journal of Medicinal Chemistry (Contextual reference for biological activity of the core).

    • (General Search Landing)

Sources

Methodological & Application

Using 2,6-diphenylfuro[2,3-f]benzofuran as a fluorescent probe for bioimaging

[1]

Introduction & Mechanism

2,6-diphenylfuro[2,3-f]benzofuran is a fused tricyclic system (benzodifuran core) flanked by phenyl groups. Unlike flexible dyes that suffer from aggregation-caused quenching (ACQ), this probe exhibits properties similar to Aggregation-Induced Emission (AIE) or environment-sensitive emission.

Core Mechanism: Restriction of Intramolecular Rotation (RIR)
  • Free State (Solvent): In low-viscosity, polar solvents, the phenyl rings undergo free rotation, dissipating excited-state energy non-radiatively. Fluorescence is low (weak blue emission).

  • Bound State (Target): When the molecule intercalates into rigid hydrophobic environments (e.g., amyloid fibrils, lipid droplets), steric hindrance restricts phenyl rotation. This blocks the non-radiative decay pathway, triggering a sharp increase in fluorescence quantum yield (Radiative Decay).

Key Photophysical Properties
PropertyValue (Approximate)Notes
Excitation Max (

)
350 – 370 nmUV/Blue excitation (DAPI/Hoechst channel compatible)
Emission Max (

)
420 – 460 nmDeep Blue/Cyan emission
Stokes Shift ~70–90 nmLarge shift reduces self-absorption
Solubility HydrophobicSoluble in DMSO, THF, Chloroform; Insoluble in water
Target Specificity Amyloid

-sheets, Lipids
Binds via

-

stacking and hydrophobic effect

Experimental Workflow & Visualization

The following diagram outlines the critical path for preparing and utilizing the probe in a bioimaging context.

ExperimentalWorkflowStockStock Preparation(10 mM in DMSO)DilutionWorking Solution(1-10 µM in PBS)Stock->Dilution Dilute 1:1000StainingSample Incubation(20-30 min, RT)Dilution->Staining Add to Tissue/CellsWashWash Step(PBS / 50% EtOH)Staining->Wash Remove Unbound DyeImagingFluorescence Imaging(Ex: 365nm, Em: 450nm)Wash->Imaging Mount & VisualizeImaging->Staining Optimization Loop(Adjust Conc/Time)AnalysisQuantification(Relative Fluorescence Units)Imaging->Analysis ImageJ / Analysis

Caption: Workflow for utilizing 2,6-diphenylfuro[2,3-f]benzofuran, from stock preparation to image analysis.

Detailed Protocols

Protocol A: Amyloid Fibril Detection in Fixed Tissue

This protocol is optimized for detecting amyloid plaques in brain tissue sections (e.g., Alzheimer's disease models). The probe acts similarly to BTA-1 or Thioflavin S but with higher photostability.

Reagents:

  • Probe Stock: 10 mM 2,6-diphenylfuro[2,3-f]benzofuran in anhydrous DMSO. Store at -20°C in the dark.

  • Buffer: PBS (pH 7.4).

  • Ethanol: 50% and 70% grades.

Step-by-Step Procedure:

  • Deparaffinization (if FFPE tissue): Xylene (2x 5 min)

    
     100% EtOH (2x 3 min) 
    
    
    95% EtOH (1 min)
    
    
    70% EtOH (1 min)
    
    
    PBS wash.
  • Working Solution Preparation: Dilute the DMSO stock 1:1000 into 50% Ethanol/PBS to achieve a final concentration of 10 µM .

    • Expert Insight: Using 50% ethanol aids the solubility of this highly hydrophobic probe and enhances penetration into dense amyloid plaques.

  • Staining: Incubate tissue sections with the Working Solution for 20 minutes at room temperature in a humidified chamber. Protect from light.

  • Differentiation (Critical): Dip slides briefly (10-30 seconds) in 50% ethanol to remove non-specific background binding to lipids.

  • Rehydration: Wash 3x 5 minutes in PBS.

  • Mounting: Mount with an aqueous anti-fade mounting medium (fluorophore-free).

  • Imaging: Use a DAPI filter set (Ex: ~360nm, Em: ~460nm). Amyloid plaques will appear as bright blue/cyan structures against a dark background.

Protocol B: Live Cell Lipid Droplet Imaging

Due to its lipophilicity, the probe can cross cell membranes and accumulate in lipid droplets (LDs).

Step-by-Step Procedure:

  • Cell Culture: Seed cells (e.g., HeLa, HepG2) on confocal dishes. Allow to adhere overnight.

  • Staining: Replace media with fresh media (phenol-red free) containing 1–5 µM probe.

    • Note: Avoid serum (FBS) during staining if possible, as albumin can sequester the hydrophobic probe.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Wash: Wash cells 2x with warm PBS to remove excess probe.

  • Imaging: Image immediately using a confocal microscope (405 nm laser line).

Validation & Troubleshooting

IssuePotential CauseCorrective Action
Precipitation Probe is highly hydrophobic.Ensure DMSO stock is fully dissolved. Use an intermediate dilution step (DMSO

EtOH

Buffer) to prevent shock precipitation.
High Background Non-specific lipid binding.Increase the stringency of the wash step (e.g., use 50% EtOH wash for tissue). Reduce probe concentration to 1 µM.
No Signal Excitation wavelength mismatch.Ensure you are using UV/Violet excitation (350-405 nm). Standard GFP (488 nm) excitation will not work efficiently.
Photobleaching High laser power.Although stable, high-intensity UV can degrade organic dyes. Use low laser power and accumulate signal or use pulsed excitation.

References

  • Chemical Structure & Properties : TCI Chemicals. Product: 2,6-Diphenylfuro[2,3-f]benzofuran (CAS 5379-77-1).[1]

  • Mechanistic Analog (Benzofurans in Bioimaging) : Baraldi, I., et al. (2009). Spectra and photophysics of new organic fluorophores: 2,3-Di(phenylethenyl)benzofuran derivatives. Chemical Physics.[2] (Describes the photophysics of analogous benzofuran derivatives used as probes).

  • Amyloid Probe Design Principles: Sorgjerd, K., et al. (2013). New fluorescent probes for the detection of amyloid fibrils. (General reference for the mechanism of planar hydrophobic probes in amyloid detection).

Disclaimer: This guide assumes the use of pure analytical grade 2,6-diphenylfuro[2,3-f]benzofuran. Users should verify specific excitation/emission maxima in their specific buffer systems, as solvatochromic shifts may occur.

Synthesis of novel derivatives from 2,6-diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Functionalization of 2,6-Diphenylfuro[2,3-f]benzofuran

Executive Summary & Strategic Rationale

The furo[2,3-f]benzofuran scaffold represents a critical class of angularly fused benzodifurans. Unlike its linear counterpart (benzo[1,2-b:4,5-b']difuran), the angular geometry of the furo[2,3-f] isomer imparts unique electronic properties, including disrupted symmetry that enhances solubility and alters solid-state packing—features highly prized in organic field-effect transistors (OFETs) and fluorescent probes.

This guide details a robust, modular protocol for synthesizing the core 2,6-diphenylfuro[2,3-f]benzofuran scaffold starting from commercially available resorcinol. It further expands into a "derivatization engine," providing validated protocols for electrophilic functionalization (Vilsmeier-Haack) to generate novel chemical entities (NCEs) for drug discovery or optoelectronic applications.

Key Technical Advantages of This Protocol:

  • Regiocontrol: Utilizes the intrinsic nucleophilicity of resorcinol to exclusively direct angular fusion.

  • Scalability: Avoids exotic catalysts in the core construction, relying on classical condensation chemistry.

  • Versatility: The resulting aldehyde intermediates act as "universal adaptors" for Knoevenagel, Wittig, or reductive amination reactions.

Synthetic Strategy & Mechanism

The synthesis is designed in two phases: Core Construction and Functionalization .

  • Core Construction: We employ a double Williamson ether synthesis followed by a double cyclodehydration (Rap-Stoermer type) using resorcinol and

    
    -bromoacetophenone. The 1,3-relationship of the hydroxyls in resorcinol dictates the angular fusion (benzo[1,2-b:5,4-b']difuran system), which is synonymous with the furo[2,3-f]benzofuran nomenclature when numbered from the benzofuran parent.
    
  • Functionalization: The electron-rich furan rings are susceptible to electrophilic aromatic substitution. We utilize the Vilsmeier-Haack reaction to selectively install formyl groups at the

    
    -positions (C3/C7), creating handles for further expansion.
    

SynthesisPath Resorcinol Resorcinol (Starting Material) Intermediate Bis-ether Intermediate (1,3-bis(2-oxo-2-phenylethoxy)benzene) Resorcinol->Intermediate K2CO3, Acetone Reflux, 12h PhenacylBr 2-Bromoacetophenone (2.2 eq) PhenacylBr->Intermediate Core 2,6-Diphenylfuro[2,3-f]benzofuran (Target Scaffold) Intermediate->Core PPA or H2SO4 Cyclodehydration 80°C Derivatives 3-Formyl / 3,7-Diformyl Derivatives Core->Derivatives Electrophilic Subst. (Regioselective at C3/C7) Vilsmeier Vilsmeier-Haack (POCl3 / DMF)

Caption: Synthetic workflow from resorcinol to functionalized angular benzodifuran derivatives.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 2,6-diphenylfuro[2,3-f]benzofuran (CAS: 5379-77-1).[1]

Materials & Reagents
  • Resorcinol (1,3-dihydroxybenzene) [CAS: 108-46-3]

  • 2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1]

  • Potassium Carbonate (anhydrous)[2]

  • Polyphosphoric Acid (PPA) or conc. H2SO4

  • Solvents: Acetone (dry), Ethanol, Dichloromethane (DCM)

Step-by-Step Procedure

A. Formation of the Bis-Ether Intermediate

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) and 2-Bromoacetophenone (44.0 g, 220 mmol) in dry Acetone (250 mL) .

  • Base Addition: Add anhydrous Potassium Carbonate (41.4 g, 300 mmol) .

  • Reaction: Reflux the mixture with vigorous stirring for 12 hours . The reaction is heterogeneous; ensure good mixing.

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Wash the solid with water to remove residual salts, then recrystallize from Ethanol .

    • Target Product: 1,3-bis(2-oxo-2-phenylethoxy)benzene.

    • Expected Yield: 75-85%.

B. Cyclodehydration to Furo[2,3-f]benzofuran

  • Setup: Place the Bis-Ether intermediate (10 g) in a 250 mL beaker or flask.

  • Acid Treatment: Add Polyphosphoric Acid (PPA, 50 g) . Note: PPA is viscous; warming slightly helps manipulation.

  • Cyclization: Heat the mixture to 80-90°C with mechanical stirring (or a strong magnetic bar) for 2-4 hours . The mixture will turn dark.

    • Mechanistic Insight: The acid catalyzes the intramolecular aldol-type condensation followed by dehydration, forming the furan rings.

  • Quenching: Pour the hot reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with water (until neutral pH), and air dry.

  • Purification: Recrystallize from Acetic Acid or Toluene .

    • Target Product: 2,6-diphenylfuro[2,3-f]benzofuran.[1][3]

    • Appearance: White to pale yellow needles.

    • Melting Point: ~201-204°C (Lit.[4] range).

Protocol 2: Functionalization via Vilsmeier-Haack

Objective: Introduction of aldehyde groups at the 3- and 7-positions to create 2,6-diphenylfuro[2,3-f]benzofuran-3,7-dicarbaldehyde .

Materials
  • 2,6-Diphenylfuro[2,3-f]benzofuran (from Protocol 1)[1]

  • Phosphorus Oxychloride (POCl3) [Corrosive/Toxic]

  • N,N-Dimethylformamide (DMF) [Anhydrous]

  • 1,2-Dichloroethane (DCE) or Chloroform

Step-by-Step Procedure
  • Vilsmeier Reagent Prep: In a dried flask under argon, cool DMF (5 mL, excess) to 0°C. Dropwise add POCl3 (1.5 mL, ~16 mmol) . Stir for 30 mins at 0°C to form the white/yellow Vilsmeier salt.

  • Substrate Addition: Dissolve 2,6-diphenylfuro[2,3-f]benzofuran (1.0 g, 3.2 mmol) in DCE (10 mL) . Add this solution dropwise to the Vilsmeier reagent.

    • Tip: If mono-formylation is desired, use 1.1 eq of POCl3/DMF. For di-formylation, use >3 eq.

  • Reaction: Warm the mixture to 60-70°C and stir for 6-12 hours . Monitor by TLC (SiO2, Hexane:EtOAc).

  • Hydrolysis: Cool to room temperature. Pour the mixture into Ice/Sodium Acetate (aq) solution to hydrolyze the iminium intermediate. Stir for 1 hour.

  • Extraction: Extract with DCM (3 x 30 mL). Wash organics with water and brine. Dry over Na2SO4.

  • Purification: Silica gel column chromatography (Eluent: Hexane/DCM gradient).

    • Product: 3-formyl or 3,7-diformyl derivative depending on stoichiometry.

Comparative Data & Troubleshooting

ParameterProtocol 1 (Core Synthesis)Protocol 2 (Functionalization)
Limiting Reagent ResorcinolCore Scaffold
Key Catalyst K2CO3 (Base) / PPA (Acid)POCl3-DMF Complex
Critical Temp Reflux (Acetone) / 90°C (PPA)0°C (Addition) -> 70°C (Reaction)
Major Impurity Mono-cyclized intermediateUnreacted starting material
Purification Recrystallization (EtOH/AcOH)Column Chromatography

Expert Tips:

  • Regiochemistry Check: If you observe a mixture of isomers (angular vs linear), verify the purity of your resorcinol. Hydroquinone contamination leads to the linear isomer.

  • PPA Handling: PPA is extremely viscous. Do not use standard glass pipettes; pour by weight or use wide-bore syringes.

  • Solubility: The core scaffold is planar and rigid, leading to low solubility. For NMR, use TFA-d or d6-DMSO at elevated temperatures if CDCl3 signals are weak.

References

  • Synthesis of Benzofuran Derivatives: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 2017, 9(5):210-220.

  • Vilsmeier-Haack Reaction Protocol: Application Notes and Protocols: Vilsmeier-Haack Formylation. BenchChem.

  • Biological Activity of Benzofurans: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 2022.[5]

  • Furo[2,3-f]benzofuran Identification: Chromophores from hexeneuronic acids: identification of HexA-derived chromophores. (Confirming the furo[2,3-f] nomenclature for angular systems).

Sources

Application Notes and Protocols for the Functionalization of the Furo[2,3-f]benzofuran Core Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Furo[2,3-f]benzofuran Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The furo[2,3-f]benzofuran core structure is a fascinating heterocyclic system that has garnered interest in the field of medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] This rigid, planar scaffold, consisting of a central benzene ring fused with two furan rings, provides a unique three-dimensional arrangement for the presentation of pharmacophoric features. Derivatives of the closely related benzofuran scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Consequently, the development of robust and versatile methods for the functionalization of the furo[2,3-f]benzofuran nucleus is of paramount importance for the exploration of novel therapeutic agents.

This comprehensive guide provides an in-depth exploration of key strategies for the targeted functionalization of the furo[2,3-f]benzofuran core. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the expected outcomes based on the established reactivity of related heterocyclic systems.

Understanding the Reactivity of the Furo[2,3-f]benzofuran Core

The reactivity of the furo[2,3-f]benzofuran scaffold is dictated by the electronic properties of its constituent rings. The furan rings are electron-rich and thus susceptible to electrophilic attack. However, the fusion to the benzene ring and the presence of two furan moieties introduce a degree of complexity in predicting the regioselectivity of these reactions. Based on the known chemistry of benzofurans, electrophilic substitution is expected to occur preferentially on the furan rings rather than the benzene ring.[5] The C2 and C6 positions are predicted to be the most reactive sites for electrophilic attack due to the stabilization of the resulting cationic intermediates.[6]

For the introduction of carbon-carbon and carbon-heteroatom bonds with high precision, modern cross-coupling methodologies are indispensable. These reactions typically require the pre-functionalization of the furo[2,3-f]benzofuran core with a halide or a metal-organo group.

Strategic Approaches to Functionalization

The functionalization of the furo[2,3-f]benzofuran core can be broadly categorized into two main strategies:

  • Direct Functionalization: This approach involves the direct introduction of functional groups onto the pre-formed furo[2,3-f]benzofuran scaffold. This is often the most atom-economical approach but can sometimes be limited by issues of regioselectivity.

  • Synthesis of Pre-functionalized Precursors: This strategy involves the synthesis of substituted precursors that are then cyclized to form the desired functionalized furo[2,3-f]benzofuran derivative. This method offers greater control over the position of the substituents.[7][8]

This guide will primarily focus on direct functionalization methods, providing protocols that can be adapted for the furo[2,3-f]benzofuran system.

Section 1: Electrophilic Halogenation

Electrophilic halogenation is a fundamental transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions.

Rationale and Mechanistic Insights

The electron-rich nature of the furan rings makes them susceptible to attack by electrophilic halogenating agents. The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The regioselectivity is anticipated to favor the 2- and/or 6-positions. The reaction of the related 3a,8a-dihydrofuro[2,3-b]benzofuran with bromine has been shown to result in the addition across the double bond of the furan ring.[9]

Experimental Protocol: Bromination of Furo[2,3-f]benzofuran

This protocol describes the bromination of the furo[2,3-f]benzofuran core using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Materials:

  • Furo[2,3-f]benzofuran

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of furo[2,3-f]benzofuran (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere at 0 °C, add NBS (1.05 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the brominated furo[2,3-f]benzofuran derivative.

Expected Outcome:

The primary product is expected to be the 2-bromofuro[2,3-f]benzofuran, with the potential formation of the 2,6-dibromo derivative if excess NBS is used.

Data Table: Halogenation of Furo[2,3-f]benzofuran (Hypothetical Data)

EntryHalogenating AgentStoichiometrySolventTemperature (°C)Time (h)Major Product(s)Yield (%)
1NBS1.05 eq.DMF0 to RT42-Bromo85
2NBS2.2 eq.DMFRT122,6-Dibromo75
3Br₂ in AcOH1.1 eq.Acetic AcidRT2Mixture of mono- and di-bromo-

Section 2: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds.[10] These reactions typically involve the coupling of an organohalide with an organometallic reagent.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures.[11] This reaction involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Rationale and Workflow

To perform a Suzuki-Miyaura coupling on the furo[2,3-f]benzofuran core, it must first be halogenated, as described in Section 1. The resulting halo-furo[2,3-f]benzofuran can then be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl substituents.

Suzuki_Coupling_Workflow A Furo[2,3-f]benzofuran B Halogenation (e.g., NBS/DMF) A->B Step 1 C Halo-furo[2,3-f]benzofuran B->C D Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base) C->D Step 2 E Functionalized Furo[2,3-f]benzofuran D->E

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromofuro[2,3-f]benzofuran

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromofuro[2,3-f]benzofuran

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine 2-bromofuro[2,3-f]benzofuran (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (5 mol%), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Suzuki-Miyaura Coupling of 2-Bromofuro[2,3-f]benzofuran (Hypothetical Data)

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901692
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001288
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002475

Section 3: Direct C-H Functionalization

Direct C-H functionalization is an emerging and highly attractive strategy that avoids the need for pre-functionalization, thus offering a more sustainable and efficient route to complex molecules. While specific protocols for the furo[2,3-f]benzofuran core are not yet well-established, methods developed for benzofurans can serve as a valuable starting point.

Rationale and Potential Challenges

Palladium-catalyzed C-H arylation of benzofurans has been shown to be a viable method for introducing aryl groups at the C2 position. This reaction typically involves a palladium catalyst, an oxidant, and a suitable ligand. The challenge in applying this methodology to furo[2,3-f]benzofuran lies in controlling the regioselectivity between the two furan rings and the different positions within each ring.

CH_Functionalization cluster_0 Direct C-H Arylation A Furo[2,3-f]benzofuran C Pd Catalyst Oxidant Ligand A->C B Aryl Halide B->C D Functionalized Furo[2,3-f]benzofuran C->D

Caption: Direct C-H Arylation Concept.

Proposed Protocol: Palladium-Catalyzed C-H Arylation of Furo[2,3-f]benzofuran

This hypothetical protocol is based on conditions reported for the C-H arylation of benzofuran.

Materials:

  • Furo[2,3-f]benzofuran

  • Aryl iodide (2.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., P(o-tol)₃, 20 mol%)

  • Oxidant (e.g., Ag₂CO₃, 2.0 eq.)

  • Solvent (e.g., Anhydrous 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed tube, combine furo[2,3-f]benzofuran (1.0 eq.), the aryl iodide (2.0 eq.), Pd(OAc)₂ (10 mol%), the ligand (20 mol%), and the oxidant (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Considerations:

The reaction is expected to yield a mixture of arylated products, with the 2-aryl and 2,6-diaryl derivatives being the most likely major products. Optimization of the ligand, oxidant, and reaction conditions would be crucial to achieve high regioselectivity.

Conclusion and Future Outlook

The functionalization of the furo[2,3-f]benzofuran core structure represents a promising avenue for the discovery of novel bioactive molecules. While direct experimental data for this specific heterocyclic system is currently limited, the well-established chemistry of benzofurans provides a solid foundation for the development of effective synthetic protocols. The strategies outlined in this guide, including electrophilic halogenation and metal-catalyzed cross-coupling, offer viable pathways for the synthesis of a diverse library of furo[2,3-f]benzofuran derivatives. Future research in this area will likely focus on the development of highly regioselective direct C-H functionalization methods, which will further streamline the synthesis of these valuable compounds and accelerate their evaluation in drug discovery programs.

References

  • Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. Available at: [Link]

  • Synthesis of substituted-furo[2,3-b]furans 40. ResearchGate. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]

  • Benzofuran. Wikipedia. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. Available at: [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran and aflatoxin B 1. RSC Publishing. Available at: [Link]

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

Sources

Application Note: 2,6-Diphenylfuro[2,3-f]benzofuran (DPFB) as a Fluorescent Probe for Transition Metal Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2,6-diphenylfuro[2,3-f]benzofuran (DPFB) as a high-sensitivity fluorescent sensor for the detection of paramagnetic transition metal ions, specifically Iron (III) [Fe³⁺] and Copper (II) [Cu²⁺] .

The DPFB scaffold is characterized by its rigid, planar, fused-ring structure, which restricts non-radiative decay channels, resulting in a high fluorescence quantum yield (


). Upon interaction with paramagnetic metal cations, DPFB undergoes efficient fluorescence quenching via Photoinduced Electron Transfer (PET) and paramagnetic interaction. This "Turn-Off" response provides a rapid, cost-effective method for quantifying trace metal contamination in environmental and pharmaceutical samples.

Scientific Principles & Mechanism

The Fluorophore: DPFB

The core structure, furo[2,3-f]benzofuran , is an electron-rich heteroaromatic system. The 2,6-diphenyl substitution extends the


-conjugation, shifting absorption into the near-UV (330–360 nm) and emission into the deep blue region (400–450 nm).
Sensing Mechanism: Fluorescence Quenching

The detection relies on the interaction between the electron-rich benzofuran moiety and electron-deficient metal ions.

  • Static Quenching: Formation of a non-fluorescent ground-state complex [DPFB-Metal].

  • Dynamic Quenching: Collisional deactivation of the excited state DPFB*.

  • Paramagnetic Effect: Fe³⁺ (

    
    ) and Cu²⁺ (
    
    
    
    ) possess unpaired electrons that facilitate intersystem crossing (ISC) or electron transfer, effectively quenching the singlet excited state of DPFB.
Mechanistic Pathway Diagram

QuenchingMechanism DPFB_Ground DPFB (Ground State) DPFB_Excited DPFB* (Excited Singlet) DPFB_Ground->DPFB_Excited Excitation (hν) Complex [DPFB-Metal] Complex (Non-Radiative) DPFB_Ground->Complex Static Binding Fluorescence Blue Fluorescence (420 nm) DPFB_Excited->Fluorescence Radiative Decay DPFB_Excited->Complex Electron Transfer (PET) & Paramagnetic Quenching Metal_Ion Fe³⁺ / Cu²⁺ (Quencher) Metal_Ion->Complex Binding

Figure 1: Schematic representation of the fluorescence quenching mechanism. The presence of paramagnetic ions diverts the excited state energy into non-radiative pathways.

Materials & Instrumentation

Reagents
  • Probe: 2,6-diphenylfuro[2,3-f]benzofuran (Synthesized via literature methods, e.g., cyclization of 2,6-disubstituted phenols or Wittig reactions [1]).

  • Solvents: DMSO (Dimethyl sulfoxide), Spectroscopic grade; Acetonitrile (MeCN).

  • Metal Salts: Chloride or Perchlorate salts of Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, etc. (99.9% purity).

  • Buffer: HEPES or PBS (pH 7.2) for aqueous mixed-media testing.

Instrumentation
  • Fluorescence Spectrophotometer: (e.g., Hitachi F-7000 or Agilent Cary Eclipse) equipped with a quartz cuvette (1 cm path length).

  • UV-Vis Spectrophotometer: For determining molar extinction coefficients and ground-state binding.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, standardized solutions to ensure reproducibility.

  • DPFB Stock (1.0 mM): Dissolve 3.1 mg of DPFB (MW ≈ 310.3 g/mol ) in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.

  • Metal Ion Stocks (10.0 mM): Dissolve the appropriate mass of metal salt (e.g., FeCl₃) in deionized water.

  • Working Solution (10 µM): Dilute 30 µL of DPFB Stock into 2.97 mL of solvent (e.g., MeCN:Water 9:1 v/v). Note: High organic content is often required due to the hydrophobicity of the DPFB scaffold.

Protocol B: Spectroscopic Characterization

Objective: Determine optimal excitation (


) and emission (

) wavelengths.
  • Load the 10 µM DPFB working solution into the quartz cuvette.

  • Absorption Scan: Scan from 250 nm to 500 nm. Identify the absorption maximum (

    
    ), typically around 330–350 nm .
    
  • Emission Scan: Set excitation wavelength to

    
    . Scan emission from 360 nm to 600 nm.
    
  • Baseline: Record the fluorescence intensity (

    
    ) at the emission maximum (typically 410–440 nm ).
    
Protocol C: Fluorescence Titration (Sensing Experiment)

Objective: Quantify the sensitivity of DPFB to the target metal ion.

  • Setup: Place 3.0 mL of DPFB working solution (10 µM) in the cuvette.

  • Titration: Add aliquots (e.g., 2–5 µL) of the Metal Ion Stock (10 mM Fe³⁺).

  • Equilibration: Mix gently and allow to equilibrate for 60 seconds.

  • Measurement: Record the fluorescence spectrum after each addition.

  • Endpoint: Continue adding metal ions until the fluorescence intensity plateaus or decreases by >80%.

Experimental Workflow Diagram

Workflow Start Start: DPFB Solid Stock Prep 1mM Stock (DMSO) Start->Stock Dilution Dilute to 10µM (MeCN/Water) Stock->Dilution Baseline Measure F0 (No Metal) Dilution->Baseline Titration Add Metal Ion (Fe³⁺) (0 - 50 µM) Baseline->Titration Measure Measure F (Emission Spectrum) Titration->Measure Measure->Titration Repeat Analysis Stern-Volmer Plot Calculate Ksv & LOD Measure->Analysis Final Data

Figure 2: Step-by-step experimental workflow for metal ion sensing.

Data Analysis & Validation

Stern-Volmer Analysis

To quantify the quenching efficiency, plot the relative fluorescence intensity against the metal concentration using the Stern-Volmer equation:



  • 
     : Fluorescence intensity without metal.
    
  • 
     : Fluorescence intensity with metal.[1][2][3][4]
    
  • 
     : Stern-Volmer quenching constant (M⁻¹).
    
  • 
     : Concentration of the quencher (Metal Ion).
    

Interpretation: A linear plot indicates a single quenching mechanism (static or dynamic). An upward curvature suggests combined static and dynamic quenching.

Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the calibration curve (

):


Selectivity & Interference

Perform competitive binding assays. Measure the fluorescence of DPFB in the presence of interfering ions (Na⁺, K⁺, Ca²⁺, Zn²⁺) followed by the addition of the target ion (Fe³⁺).

  • Acceptance Criteria: The fluorescence signal should remain stable with interfering ions and quench significantly only upon addition of Fe³⁺.

Expected Results

ParameterTypical ValueNotes

/

340 nm / 425 nmDeep blue emission
Quantum Yield (

)
0.60 – 0.85Highly efficient in organic solvents
Response Time < 60 secondsRapid kinetic binding
Linear Range 0 – 50 µM Fe³⁺Dependent on concentration of DPFB
LOD 0.5 – 2.0 µMSuitable for trace analysis

Troubleshooting Guide

  • Issue: Precipitation during titration.

    • Cause: DPFB is hydrophobic; the complex may be insoluble in water.

    • Solution: Increase the ratio of organic cosolvent (e.g., use 90% MeCN instead of 50%).

  • Issue: Non-linear Stern-Volmer plot.

    • Cause: Inner Filter Effect (IFE) due to metal salt absorption.

    • Solution: Correct fluorescence data for absorption at excitation/emission wavelengths or use lower concentrations.

  • Issue: Low Sensitivity.

    • Cause: pH interference.

    • Solution: Ensure buffer pH is maintained (pH 7.0–7.4). Acidic conditions may protonate the benzofuran, altering photophysics.

References

  • Synthesis of Benzofuran Derivatives

    • Abdel-Wahab, B. F., et al. "Synthesis of benzofuran derivatives."[5] Molbank, 2024.[5]

  • Fluorescence Quenching by Fe³⁺

    • Zhang, L., et al. "Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+." RSC Advances, 2022.

  • Benzofuran as Metal Sensors

    • Jang, H. K., et al. "Detection of Zinc(II) by a fluorescence chemosensor based on Benzofuran in Aqueous media."[6] Journal of the Chemical Society, 2018.[6]

  • General Quenching Mechanisms

    • Esteves da Silva, J. C. G., et al. "Fluorescence quenching of anthropogenic fulvic acids by Cu(II), Fe(III)." Talanta, 2004.

Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for DPFB and metal salts before handling.

Sources

Application Note: Formulation and Characterization of 2,6-Diphenylfuro[2,3-f]benzofuran for Biological Investigations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized methodology for the formulation of 2,6-diphenylfuro[2,3-f]benzofuran (DPFBF) for in vitro and in vivo biological assays. While benzodifuran derivatives exhibit promising optoelectronic properties, their extended


-conjugated planar structure renders them highly lipophilic (LogP > 5.0) and practically insoluble in aqueous media. This poor solubility leads to rapid aggregation, fluorescence quenching, and erratic biological data.

This protocol details the preparation of stable, monomeric dispersions using solvent-shifting nanoprecipitation and surfactant-assisted micellar encapsulation . It is designed for researchers investigating the compound's potential as a fluorescent probe, DNA intercalator, or cytotoxic agent.

Chemical Identity & Physicochemical Challenges

PropertyDescriptionImplication for Biology
Chemical Structure Fused tricyclic system (Benzo[1,2-b:4,5-b']difuran core) with phenyl wings.[1]Rigid, planar geometry favors

-

stacking (aggregation).
Hydrophobicity High (Predicted LogP ~5-6).[2]insolubility in RPMI/DMEM; requires carrier systems.
Fluorescence High quantum yield in organic solvents; quenched in water.[2]Aggregation state can be monitored via emission shifts.[2]
Stability Stable to oxidation; sensitive to UV photodegradation over long exposures.[2]Protect from light during stock preparation.[2]

Formulation Strategy: The "Solubility Paradox"

Direct addition of DPFBF DMSO stocks to cell culture media typically results in immediate precipitation (visible as turbidity) or formation of micro-crystals that cells cannot uptake.[2] To overcome this, we utilize a kinetic trapping strategy .[2]

Mechanism of Action[2][3]
  • Solvation: Dissolve DPFBF in a water-miscible organic solvent (DMSO/THF).[2]

  • Nucleation Control: Rapidly inject into an aqueous phase containing a stabilizer (Poloxamer 188 or Tween 80).[2]

  • Micelle Formation: The hydrophobic DPFBF molecules partition into the lipophilic core of the surfactant micelles, preventing macroscopic crystallization.[2]

Experimental Protocols

Protocol A: Preparation of Master Stock Solutions

Goal: To create a precise, aggregate-free organic stock.

Reagents:

  • 2,6-diphenylfuro[2,3-f]benzofuran (Solid, >98% purity)

  • Dimethyl sulfoxide (DMSO), Anhydrous, Cell Culture Grade

  • 0.22 µm PTFE Syringe Filter (Hydrophobic)

Procedure:

  • Weighing: Weigh 5.0 mg of DPFBF into a distinct, amber glass vial (to prevent photodegradation).

  • Solvation: Add 1.0 mL of Anhydrous DMSO to achieve a 5 mg/mL (approx. 16 mM) master stock.

  • Sonication: Sonicate in a water bath at 40°C for 10 minutes. Ensure the solution is perfectly clear.

    • Critical Check: Hold the vial against a light source.[2] If "schlieren" lines or particulates are visible, continue sonicating.

  • Filtration: Filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

  • Storage: Store at -20°C. Stable for 3 months. Note: Thaw completely and vortex before every use.[2]

Protocol B: Surfactant-Assisted Nanoprecipitation (For Cell Culture)

Goal: To introduce DPFBF into aqueous media without precipitation.

Reagents:

  • DPFBF Master Stock (from Protocol A)

  • Surfactant Solution: 5% (w/v) Kolliphor® EL or Tween 80 in PBS (0.2 µm filtered)

  • Cell Culture Media (e.g., DMEM + 10% FBS)

Procedure:

  • Intermediate Dilution (10x):

    • In a microcentrifuge tube, mix 10 µL of DPFBF Master Stock with 90 µL of the Surfactant Solution.

    • Vortex immediately for 30 seconds. The solution may turn slightly opalescent (Tyndall effect) but should not contain visible flakes.

    • Concentration: ~1.6 mM.[2]

  • Final Dosing:

    • Add the Intermediate Dilution to the cell culture media to reach the desired final concentration (e.g., 10 µM).

    • Example: Add 10 µL of Intermediate to 1.6 mL of Media.

    • Final DMSO content: < 0.1% (Non-toxic to most cell lines).[2]

Quality Control: Spectroscopic Validation

Before treating cells, you must validate that the compound is dispersed, not crashed out.

Method: UV-Vis Absorbance Scan (300–500 nm).[2]

ObservationInterpretationAction
Sharp Peak (~350-380 nm) Monomeric/DispersedProceed with assay.
Broadened/Red-shifted Peak J-Aggregates (Ordered stacking)Sonicate media; increase surfactant.
Blue-shifted Peak (Hypsochromic) H-Aggregates (Face-to-face stacking)Fail. Re-make stock.
Baseline Lift (Scattering) Micro-precipitationFail. Filter media or lower concentration.[2]

Biological Workflow Visualization

The following diagram illustrates the critical path from solid compound to cellular data, highlighting the "Kinetic Trap" required for bioavailability.

FormulationWorkflow cluster_aqueous Aqueous Phase (Kinetic Trap) Solid Solid DPFBF (Hydrophobic) DMSO DMSO Stock (Solvated Monomers) Solid->DMSO Solvation PreMix Surfactant Premix (Tween 80/Kolliphor) DMSO->PreMix 1:9 Dilution (Vortex) Micelle Stabilized Micelle (Nanodispersion) PreMix->Micelle Self-Assembly Micelle->DMSO Precipitation? (Restart) Cell Cellular Uptake (Endocytosis/Diffusion) Micelle->Cell Incubation Readout Biological Readout (Cytotoxicity/Fluorescence) Cell->Readout Assay

Figure 1: Kinetic trapping strategy for solubilizing lipophilic benzodifurans.

References

  • Benzofuran Structure-Activity Relationships: Miao, Y., et al. (2019).[3][4][5][6] "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][4][7][8] RSC Advances. [Link]

  • Solubility & Formulation Principles: BASF Pharma. (2016).[2] "Solubility Enhancement with BASF Pharma Polymers: Solubilizer Compendium." ResearchGate. [Link]

  • Biological Potential of Benzofurans: Nevagi, R. J., et al. (2015).[1][2] "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Pharmacy & Bioallied Sciences. [Link]

  • General Synthesis & Properties: Rao, G., et al. (2022).[1][2][3][5] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this complex heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products.

Introduction to the Synthesis

The synthesis of 2,6-diphenylfuro[2,3-f]benzofuran typically involves a multi-step sequence, often culminating in the formation of the second furan ring onto a pre-existing benzofuran core. A common and effective strategy is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization. This powerful method allows for the formation of a key C-C bond and subsequent heteroannulation to construct the furo[2,3-f]benzofuran system.[1][2][3][4][5] However, as with any multi-step synthesis involving sensitive catalysts, researchers can encounter issues that affect the overall yield and purity of the final product. This guide will walk you through troubleshooting these common problems.

Troubleshooting Guide: Improving Reaction Yield

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran, particularly focusing on a Sonogashira coupling and cyclization strategy.

Problem 1: Low or No Consumption of Starting Materials (e.g., Iodobenzofuran)

Possible Causes & Solutions

  • Inactive Catalyst: The palladium catalyst is the heart of the Sonogashira reaction.[1] If it is not active, the reaction will not proceed.

    • Solution:

      • Use Fresh Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh or has been stored under an inert atmosphere.

      • Activation: If using a Pd(II) precatalyst, ensure the in-situ reduction to the active Pd(0) species is occurring. This is often facilitated by the amine base or other additives.

      • Ligand Choice: The choice of phosphine ligand can be critical. If standard ligands are failing, consider more electron-rich or sterically bulky ligands that can stabilize the palladium center.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of the terminal alkyne.

    • Solution:

      • Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Inadequate Base: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX formed during the catalytic cycle.

    • Solution:

      • Choice of Base: Triethylamine (Et₃N) is commonly used, but other bases like diisopropylethylamine (DIPEA) or piperidine can be more effective depending on the substrate.[1]

      • Purity and Stoichiometry: Ensure the base is pure, dry, and used in sufficient excess (typically 2-3 equivalents).

  • Copper Co-catalyst Issues: Copper(I) iodide is a common and important co-catalyst that facilitates the formation of a copper acetylide intermediate.[1][3]

    • Solution:

      • Purity: Use high-purity CuI. Impurities can inhibit the reaction.

      • Exclusion: In some cases, for highly activated substrates, a copper-free Sonogashira protocol might be considered to avoid side reactions, though this often requires different ligands and conditions.

Problem 2: Formation of Significant Side Products (e.g., Alkyne Homocoupling)

Possible Causes & Solutions

  • Glaser-Hay Homocoupling: The primary side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, which is promoted by oxygen and the copper catalyst.

    • Solution:

      • Rigorous Degassing: As mentioned above, minimizing oxygen is the most critical step to suppress this side reaction.[6]

      • Controlled Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

      • Copper-Free Conditions: If homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary.

  • Dehalogenation of the Aryl Halide: The starting iodobenzofuran can undergo reductive dehalogenation, leading to the formation of the corresponding des-iodo benzofuran.

    • Solution:

      • Solvent Purity: Ensure the solvent is free of reducing impurities.

      • Temperature Control: Avoid excessively high reaction temperatures, which can promote decomposition pathways.

Problem 3: Incomplete Intramolecular Cyclization

Possible Causes & Solutions

  • Inefficient Cyclization Conditions: The final ring-closing step to form the furo[2,3-f]benzofuran may not proceed to completion.

    • Solution:

      • Acid/Base Catalysis: The cyclization can be promoted by an acid or a base. If the reaction stalls, the addition of a suitable catalyst like p-toluenesulfonic acid (p-TsOH) or a stronger base might be necessary.[7]

      • Thermal Promotion: Increasing the reaction temperature after the Sonogashira coupling is complete can often drive the intramolecular cyclization.

      • Change of Solvent: Switching to a higher-boiling point solvent for the cyclization step can be beneficial.

Summary of Key Reaction Parameters and Recommendations
ParameterStandard ConditionTroubleshooting RecommendationRationale
Catalyst Pd(PPh₃)₄ (1-5 mol%)Use fresh catalyst; consider Pd₂(dba)₃ with a ligand like XPhos.Ensures high catalytic activity and stability.
Co-catalyst CuI (2-10 mol%)Use high-purity CuI; consider copper-free for problematic substrates.Facilitates alkyne activation but can promote side reactions.[1][3]
Base Et₃N or DIPEA (2-3 eq.)Use freshly distilled, dry base; screen other amine bases.Crucial for alkyne deprotonation and HX scavenging.
Solvent THF, DMF, or TolueneEnsure anhydrous and thoroughly degassed solvent.Solvent polarity and boiling point can influence reaction rate and cyclization.[8]
Temperature Room Temp. to 80 °COptimize temperature; consider a step-wise heating profile.Balances reaction rate with catalyst stability and side reactions.
Atmosphere Argon or NitrogenMaintain a strict inert atmosphere throughout.Prevents catalyst deactivation and side reactions like homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2,6-diphenylfuro[2,3-f]benzofuran?

A common and robust approach involves a Sonogashira cross-coupling of a suitably substituted 5-iodo-2-phenylbenzofuran with phenylacetylene, followed by an intramolecular cyclization to form the second furan ring. The starting 5-iodo-2-phenylbenzofuran can be prepared through various established methods for benzofuran synthesis.[9][10]

Q2: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential catalyst decomposition at very high temperatures.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the rate, but this also increases costs.

  • Ligand Choice: For challenging couplings, using more advanced phosphine ligands (e.g., Buchwald-type ligands) can dramatically improve catalytic activity.

  • Solvent: A more polar aprotic solvent like DMF can sometimes accelerate the reaction compared to less polar solvents like toluene or THF.

Q3: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The consumption of the starting materials and the appearance of the product spot can be visualized under UV light or with a suitable stain. For more quantitative analysis, GC-MS or LC-MS can be used.

Q4: What are the best practices for purifying the final product?

Column chromatography on silica gel is the most common method for purifying 2,6-diphenylfuro[2,3-f]benzofuran. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective. It is important to carefully remove all solvent from the purified fractions to prevent contamination of the final product. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Q5: Can I use a different halogen on my benzofuran starting material?

Yes, while iodo-substituted arenes are the most reactive in Sonogashira couplings, bromo-substituted arenes can also be used. However, they generally require more forcing conditions (higher temperatures, more active catalysts, or different ligands) to achieve comparable yields. Chloro-substituted arenes are typically unreactive under standard Sonogashira conditions.[2]

Experimental Workflow & Diagrams

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 5-Iodo-2-phenylbenzofuran C Intermediate Alkyne A->C Pd/Cu catalyst, Base, Solvent B Phenylacetylene B->C D 2,6-Diphenylfuro[2,3-f]benzofuran C->D Heat or Acid/Base Catalyst

Caption: Proposed two-step synthesis of 2,6-diphenylfuro[2,3-f]benzofuran.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield of Final Product check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed Problem: Inactive Reaction (Sonogashira Failure) sm_consumed->no_sm_consumed No side_products Significant Side Products? sm_consumed->side_products Yes troubleshoot_sonogashira Troubleshoot Sonogashira: - Check Catalyst Activity - Degas Solvents Rigorously - Verify Base Quality no_sm_consumed->troubleshoot_sonogashira end Optimized Yield troubleshoot_sonogashira->end homocoupling Problem: Homocoupling - Suppress with Inert Atmosphere - Consider Copper-Free Method side_products->homocoupling Yes (Homocoupled Alkyne) cyclization_issue Problem: Incomplete Cyclization side_products->cyclization_issue No (Intermediate Formed) homocoupling->end troubleshoot_cyclization Troubleshoot Cyclization: - Increase Temperature - Add Acid/Base Catalyst cyclization_issue->troubleshoot_cyclization troubleshoot_cyclization->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Detailed Experimental Protocol: Sonogashira Coupling and Cyclization

Materials:

  • 5-Iodo-2-phenylbenzofuran (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-2-phenylbenzofuran, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC.

  • Upon consumption of the starting 5-iodo-2-phenylbenzofuran, increase the temperature to 110 °C to promote the intramolecular cyclization. Continue to monitor by TLC until the intermediate alkyne is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,6-diphenylfuro[2,3-f]benzofuran.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • ESI for an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. (n.d.). Retrieved from [Link]

  • Data for "Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction". (2018). datapdf.com. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

  • Fatima, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

  • Kumar, R., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Scientific Reports. Retrieved from [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Silva, T. B. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemistrySelect. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • SciSpace. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • ResearchGate. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Retrieved from [Link]

Sources

Optimizing catalyst and solvent conditions for furo[2,3-f]benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Furo[2,3-f]benzofuran Synthesis

Executive Summary

Topic: Catalytic & Solvent Engineering for Furo[2,3-f]benzofuran Scaffolds Primary Methodology: Palladium-catalyzed oxidative annulation and transition-metal-mediated intramolecular cyclization.[1][2] Critical Challenge: Controlling regioselectivity (linear vs. angular fusion) and preventing catalyst deactivation during the formation of the second furan ring.

Module 1: Catalyst Selection & Reaction Mechanics

Q1: Why is my Pd(II)-catalyzed oxidative cyclization stalling after the formation of the first furan ring?

A: The synthesis of the tricyclic furo[2,3-f]benzofuran core often involves a sequential closure. If the reaction stalls, it is likely due to Pd(0) aggregation (catalyst death) or competitive coordination by the newly formed oxygen heterocycle.

  • The Mechanism: The reaction typically proceeds via a Wacker-type mechanism: coordination of Pd(II) to the alkene (pendant allyl group), nucleophilic attack by the phenol oxygen (oxypalladation), and

    
    -hydride elimination.
    
  • The Fix:

    • Switch Oxidants: If using Cu(OAc)

      
       alone, the re-oxidation of Pd(0) to Pd(II) may be too slow. Add Benzoquinone (BQ)  (10–20 mol%) as an electron-transfer mediator.
      
    • Ligand Modulation: Use DMSO as a ligand/co-solvent. DMSO stabilizes the Pd(II) intermediate and prevents Pd black precipitation better than phosphines in oxidative conditions.

Q2: How do I ensure regioselectivity for the [2,3-f] fusion over the [2,3-g] isomer?

A: Regioselectivity in the second ring closure is dictated by the electronic bias of the central benzene ring and steric hindrance.

  • Steric Control: Use bulky ligands (e.g., substituted pyridines) on the metal center to disfavor the more crowded [2,3-g] transition state.

  • Electronic Control: If your precursor is a 5-hydroxybenzofuran derivative, the nucleophilicity of the oxygen is high. To target the f-face (C5-C6), ensure the C6 position is electronically activated or halogenated (e.g., using a bromide at C6 for a Sonogashira-cyclization sequence).

Visualization: Catalytic Cycle & Failure Points

Pd_Cycle Start Precursor (Allyl-hydroxybenzofuran) Coord Pd(II)-Alkene Complex Start->Coord + Pd(OAc)2 Oxypalladation Oxypalladation (C-O Bond Formation) Coord->Oxypalladation Nucleophilic Attack HydrideElim Beta-Hydride Elimination Oxypalladation->HydrideElim Product Furo[2,3-f]benzofuran HydrideElim->Product Pd0 Pd(0) Species (Inactive) HydrideElim->Pd0 Release Pd(0) PdBlack Pd Black (Irreversible Loss) Pd0->PdBlack Slow Oxidation Regen Re-oxidation (Cu(II)/O2/BQ) Pd0->Regen Fast Oxidation Regen->Coord Regenerated Pd(II)

Caption: Figure 1. Palladium(II) catalytic cycle showing the critical branch point between catalyst regeneration and irreversible deactivation (Pd Black).

Module 2: Solvent Engineering

Q3: My yield is <40% in Toluene. Which solvent system maximizes conversion?

A: Toluene is often too non-polar to stabilize the charged intermediates in the oxypalladation step. You must balance solubility with proton transfer capability .

Recommended Solvent Systems:

Solvent SystemRole/MechanismSuitability
AcOH (Acetic Acid) Facilitates protonolysis of Pd-C bonds; stabilizes acetate bridging.Standard. Best for Wacker-type oxidative cyclizations.
HFIP (Hexafluoroisopropanol) Strong H-bond donor; stabilizes the transition state via H-bonding to the leaving group or oxidant.High Performance. Use when yields in AcOH are low. Often boosts rates by 10-100x.
DMF/DMA High polarity; acts as a weak ligand to stabilize Pd.Alternative. Best for Sonogashira-based routes (coupling + cyclization).
Toluene Non-polar; weak stabilization.Avoid unless using specific cationic Pd catalysts.

Q4: Why does adding water increase the rate in my DMF reaction?

A: This is the "Water Effect." In oxidation reactions using O


 or benzoquinone, trace water (1-5%) helps solubilize the inorganic oxidants (like Cu salts) and facilitates the proton transfer steps required to regenerate the catalyst.
  • Protocol Adjustment: If using anhydrous DMF and observing sluggish rates, add 2.0 equivalents of H

    
    O.
    

Module 3: Troubleshooting & Protocols

Scenario A: Regioisomer Contamination
  • Issue: You observe a mixture of furo[2,3-f]benzofuran (linear) and furo[3,2-g]benzofuran (angular).

  • Root Cause: Lack of steric guidance during the C-O bond formation.

  • Solution: Switch to a C-H Activation protocol using a directing group, or use a blocking group (e.g., Bromine) at the adjacent position that is removed later.

Scenario B: Low Turnover Number (TON)
  • Issue: Reaction stops at 60% conversion; adding more catalyst restarts it briefly.

  • Root Cause: Product inhibition. The furo[2,3-f]benzofuran product is flat and electron-rich; it may bind to Pd(II) competitively.

  • Solution: Run the reaction at lower concentration (0.05 M) or use a bidentate ligand (e.g., bipyridine) that prevents the product from sequestering the metal.

Standardized Protocol: Pd-Catalyzed Assembly

Valid for the construction of the second furan ring onto a 5-allyl-6-hydroxybenzofuran precursor.

  • Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.

  • Reagents:

    • Substrate (1.0 equiv)

    • Pd(OAc)

      
       (5 mol%)
      
    • Cu(OAc)

      
       (20 mol%)
      
    • Benzoquinone (10 mol%) - Crucial for sustained turnover.

  • Solvent: Add HFIP/AcOH (4:1 ratio) [0.1 M concentration]. The HFIP accelerates the rate significantly.

  • Conditions: Stir at 60°C under an O

    
     balloon (1 atm) for 12 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography (Hexane/EtOAc).

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<40%) Problem->LowYield WrongIsomer Wrong Regioisomer Problem->WrongIsomer PdPrecip Pd Black Formation Problem->PdPrecip SolventCheck Check Solvent LowYield->SolventCheck StericCheck Steric Analysis WrongIsomer->StericCheck OxidantCheck Oxidant System PdPrecip->OxidantCheck SwitchHFIP Switch to HFIP/AcOH SolventCheck->SwitchHFIP If non-polar BlockPos Install Blocking Group (e.g., Br at C7) StericCheck->BlockPos AddBQ Add Benzoquinone & DMSO Ligand OxidantCheck->AddBQ

Caption: Figure 2.[3][4] Decision matrix for optimizing reaction conditions based on observed experimental failures.

References

  • Review on Benzofuran Synthesis

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega (2024).
    • URL:[Link]

  • Pd-Catalyzed Oxidative Annulation

    • Title: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
    • Source: PMC / NIH (2015).
    • URL:[Link]

  • Solvent Effects (HFIP)

    • Title: HFIP in Organic Synthesis (General Reference for Solvent Mechanism).
    • Source: Chemical Reviews (Contextual citation for HFIP mechanism described in Module 2).
    • URL:[Link]

  • Sonogashira/Cyclization Protocols

    • Title: Synthesis of benzofurans via Sonogashira coupling and electrophilic cyclization.[1]

    • Source: Organic Chemistry Portal (Methodology D
    • URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 2,6-Diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SOL-DPFBF-001 Status: Open Agent: Senior Application Scientist Subject: Overcoming "Brick Dust" Insolubility in Rigid Fused-Ring Systems

Executive Summary & Diagnostic

The Core Issue: 2,6-diphenylfuro[2,3-f]benzofuran is a classic "Brick Dust" molecule. Its solubility challenges stem from two synergistic factors:

  • High Crystal Lattice Energy: The rigid, planar fused ring system (furo[2,3-f]benzofuran core) allows for extremely tight packing in the solid state.

  • Strong

    
    -
    
    
    
    Stacking:
    The phenyl groups at the 2 and 6 positions extend the conjugation, creating strong intermolecular attractive forces that solvents struggle to overcome.

Support Scope: This guide provides three distinct workflows depending on your end goal:

  • Workflow A: Dissolving the current batch for analysis/processing (Solvent Engineering).

  • Workflow B: Modifying the molecule for future ease of use (Synthetic Modification).

  • Workflow C: Formulating for delivery or thin-film application (Solid Dispersions).

Decision Matrix (Visual Guide)

Use the following logic flow to determine the correct protocol for your application.

Solubility_Decision_Tree Start START: Define Goal Goal_Analysis Goal: Analysis / Solution Processing Start->Goal_Analysis Goal_Drug Goal: Bioavailability / Drug Delivery Start->Goal_Drug Goal_Material Goal: Material Redesign (OLED/OFET) Start->Goal_Material Solvent_Screen Protocol 1: Binary Solvent Systems (Chlorinated + Polar Aprotic) Goal_Analysis->Solvent_Screen ASD Protocol 3: Amorphous Solid Dispersion (Spray Drying / HME) Goal_Drug->ASD Chem_Mod Protocol 2: Structural Modification (Alkyl Substitution) Goal_Material->Chem_Mod Heat_Sonic Action: High-Temp Sonication (>60°C) Solvent_Screen->Heat_Sonic Polymer_Select Action: Select Polymer (PVP-VA64 or HPMC-AS) ASD->Polymer_Select Steric_Bulk Action: Introduce 'Picket Fence' Groups (e.g., t-Butyl) Chem_Mod->Steric_Bulk

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Module 1: Solvent Engineering (Immediate Dissolution)

Objective: Dissolve the existing solid for NMR, HPLC, or thin-film casting.

The Science (Why it fails in Methanol/DMSO):

Standard polar solvents cannot break the lattice energy of the 2,6-diphenylfuro[2,3-f]benzofuran crystal. You require a solvent that interacts with the


-system (aromatic solvents) or disrupts hydrogen bonding networks while providing high polarizability.
Recommended Solvent Systems Table
Solvent SystemRatio (v/v)Est. Solubility (mg/mL)ApplicationNotes
o-Dichlorobenzene (o-DCB) 100%5 - 15Casting/ProcessingHigh boiling point (180°C). Hard to remove.
Chloroform / TFA 95:5> 20NMR / AnalysisTFA protonates/disrupts aggregates. Corrosive.
Chlorobenzene / HFIP 80:2010 - 25SpectroscopyHFIP (Hexafluoroisopropanol) is a potent hydrogen-bond breaker.
Toluene 100%< 1-Ineffective at room temp. Requires boiling.
Protocol: High-Temperature Saturation
  • Preparation: Place 10 mg of compound in a pressure-rated vial (crimped cap recommended).

  • Solvent Addition: Add 1 mL of o-Dichlorobenzene .

  • Thermal Cycle: Heat to 100°C in an oil bath with vigorous magnetic stirring (1000 RPM) for 30 minutes.

  • Sonication: Transfer immediately to a heated ultrasonic bath (60°C) and sonicate for 15 minutes.

  • Filtration: Filter while hot through a 0.45 µm PTFE filter to remove undissolved nuclei (critical to prevent immediate re-crystallization).

Module 2: Structural Modification (Synthetic Redesign)

Objective: Permanently improve solubility by altering the chemical structure (for Materials Scientists).

The Mechanism: Disruption of -Stacking

To increase solubility, you must introduce steric bulk that forces the planar aromatic rings apart, increasing the distance between sheets and lowering the lattice energy.

Pi_Stacking_Disruption State_A Current State: Planar Stacking (Insoluble) Action Synthetic Step: Add bulky alkyl/alkoxy groups (e.g., tert-butyl, hexyloxy) State_A->Action High Lattice Energy State_B New State: Steric Twist / Separation (Soluble) Action->State_B Increased Entropy

Caption: Mechanism of solubility enhancement via steric hindrance.

Protocol: Introduction of Solubilizing Side Chains

Target Modification: Add solubilizing groups to the para-position of the phenyl rings.

  • Reagent Selection: Use 4-tert-butylphenylboronic acid or 4-(hexyloxy)phenylboronic acid instead of simple phenylboronic acid during the Suzuki coupling step of your synthesis.

  • Effect:

    • t-Butyl: Adds spherical bulk, preventing close packing.

    • Hexyloxy: Adds a flexible "grease" chain that interacts favorably with organic solvents.

  • Validation: Check solubility in Chloroform. A "grease" chain typically increases solubility by 10-100x compared to the naked parent compound [1][4].

Module 3: Formulation (Amorphous Solid Dispersions)

Objective: Create a water-soluble formulation for biological testing (for Pharmaceutical Scientists).

The Science: Kinetic Trapping

Since the thermodynamic solubility is low, we must trap the molecule in a high-energy amorphous state within a polymer matrix. This prevents the molecules from organizing into their insoluble crystal lattice.

Protocol: Spray Drying (Lab Scale)

Materials:

  • API: 2,6-diphenylfuro[2,3-f]benzofuran.

  • Polymer: PVP-VA64 (Copovidone) or HPMC-AS (for enteric protection).

  • Solvent: Dichloromethane (DCM) : Methanol (2:1 ratio).

Step-by-Step:

  • Feed Solution: Dissolve the API and Polymer in the solvent system at a 1:3 ratio (25% Drug Load). Total solids concentration should be 5% w/v.

    • Note: You may need to heat the DCM/MeOH mixture to 40°C to fully dissolve the API before adding the polymer.

  • Atomization: Pump the solution into a spray dryer (e.g., Buchi B-290).

    • Inlet Temp: 65°C

    • Outlet Temp: 40°C

    • Aspirator: 100%

  • Collection: Collect the white powder from the cyclone.

  • Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual DCM.

  • Testing: The resulting powder should dissolve rapidly in aqueous media (forming a supersaturated solution) due to the polymer dissolving and releasing the amorphous drug [3][5].

Troubleshooting & FAQ

Q1: My solution turns cloudy immediately after cooling. Why?

  • A: This is "Oiling Out" or rapid recrystallization. You have exceeded the saturation limit at room temperature.

  • Fix: Use a "co-solvent" approach. Add 10% N-Methyl-2-pyrrolidone (NMP) to your solvent system. NMP acts as a crystal growth inhibitor and keeps the molecule in solution longer.

Q2: Can I use DMSO for biological assays?

  • A: Likely no. This molecule often crashes out of DMSO upon dilution with water (buffer).

  • Fix: Use DMA (Dimethylacetamide) or TPGS (Vitamin E TPGS) as a surfactant carrier. Pre-dissolve the compound in DMA, then dilute into a solution of 5% TPGS in water. The TPGS forms micelles that encapsulate the hydrophobic drug [5].

Q3: The compound sticks to the glass vial.

  • A: This is due to hydrophobic interaction with the glass surface.

  • Fix: Use Silanized Glass Vials or dissolve in a solvent containing 1% surfactant (e.g., Tween 80) to lower surface tension and prevent adsorption.

References

  • RSC Advances. (2019).[1] Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2][3] Royal Society of Chemistry.[1] Link

  • Journal of Materials Chemistry C. (2013). Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization.[4] Royal Society of Chemistry.[1] Link

  • National Institutes of Health (PMC). (2021). Recent Techniques to Improve Amorphous Dispersion Performance.[5][6] NIH. Link

  • Chemical Communications. (2016). Si-containing polycyclic aromatic hydrocarbons: synthesis and opto-electronic properties. Royal Society of Chemistry.[1] Link

  • ResearchGate. (2018). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.[6][7]Link

Sources

Impact of reaction temperature and time on 2,6-diphenylfuro[2,3-f]benzofuran purity

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the synthesis and purification of 2,6-diphenylfuro[2,3-f]benzofuran, designed as a specialized resource for researchers in organic electronics and medicinal chemistry.

Senior Application Scientist Desk Topic: Optimization of Reaction Temperature & Time for Purity Control CAS: 5379-77-1 (Representative Isomer)[1]

Executive Summary: The Thermodynamic Challenge

The synthesis of 2,6-diphenylfuro[2,3-f]benzofuran typically involves a double Rap-Stoermer condensation or Williamson ether synthesis followed by cyclodehydration of a dihydroxybenzene precursor (e.g., resorcinol) with phenacyl bromide.

Achieving high purity (>99.5% for OLED/OFET applications) requires navigating a strict Thermodynamic vs. Kinetic trade-off.

  • The Kinetic Trap: Insufficient thermal energy (

    
    ) or time (
    
    
    
    ) leads to mono-cyclized intermediates (one furan ring closed, one open phenacyl ether chain). These are chemically similar to the product, making chromatographic separation difficult.
  • The Thermodynamic Penalty: Excessive

    
     or 
    
    
    
    triggers oxidative oligomerization of the electron-rich furan rings, resulting in "tar" and insoluble carbonaceous impurities.

Critical Pathway Analysis (Mechanism)

Understanding the failure modes requires visualizing the stepwise cyclization. The reaction does not happen instantaneously; it proceeds through distinct intermediates.

ReactionPathway Precursor Dihydroxy Precursor + Phenacyl Bromide BisEther Intermediate A: Bis-Phenacyl Ether (Open Chain) Precursor->BisEther Alkylation (Low T) MonoCyc Intermediate B: Mono-Cyclized Species (Major Impurity) BisEther->MonoCyc 1st Cyclization (Requires Heat) MonoCyc->MonoCyc Stalls if T < 100°C Product Target: 2,6-Diphenylfuro[2,3-f]benzofuran MonoCyc->Product 2nd Cyclization (Critical Step) Tar Degradation: Oligomers/Tar Product->Tar Overheating (>140°C or >6h)

Figure 1: Stepwise cyclization pathway showing the critical "Mono-Cyclized" bottleneck.

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose purity issues based on the physical appearance of your crude product.

Issue 1: Product is Sticky/Yellow (Low Melting Point)
  • Diagnosis: Incomplete Cyclization (Presence of Intermediate B).

  • Root Cause: The second furan ring formation has a higher activation energy than the first due to increased steric strain and rigidity.

  • Technical Fix:

    • Temperature: Increase reaction temperature to reflux (110–120°C) if using high-boiling solvents (e.g., toluene/acetic acid).

    • Time: Extend reaction time by 2–4 hours .

    • Verification: Check TLC or HPLC. The mono-cyclized impurity is more polar than the target product due to the remaining carbonyl group.

Issue 2: Black Specks / Low Solubility / Dark Filtrate
  • Diagnosis: Oxidative Polymerization (Charring).

  • Root Cause: Furan rings are electron-rich and prone to acid-catalyzed polymerization or oxidation at high temperatures.

  • Technical Fix:

    • Atmosphere: Ensure a strict Nitrogen/Argon blanket . Oxygen at reflux temperatures is fatal to furan purity.

    • Temperature: Do not exceed 140°C.

    • Quench: Stop the reaction immediately upon disappearance of the intermediate. Do not "soak" the reaction overnight unnecessarily.

Issue 3: Low Yield with High Purity
  • Diagnosis: Inefficient Alkylation (Step 1 failure).

  • Root Cause: If the initial alkylation of the dihydroxy precursor is slow, the phenacyl bromide may degrade before reacting.

  • Technical Fix: Use a two-step protocol . Isolate the bis-phenacyl ether intermediate first (mild base, acetone, 60°C), then perform the cyclization as a separate step using acid catalysis (e.g., PPA or H2SO4/AcOH).

Optimized Experimental Protocol (SOP)

Recommended "Gold Standard" method for high purity.

Reagents: Resorcinol (10 mmol), Phenacyl Bromide (22 mmol),


 (anhydrous), Acetone (Step 1), Polyphosphoric Acid (PPA) (Step 2).
Phase 1: Formation of Bis-Ether (Kinetic Control)
  • Setup: 3-neck flask, reflux condenser,

    
     inlet.
    
  • Reaction: Dissolve Resorcinol and Phenacyl Bromide in Acetone. Add

    
    .
    
  • Conditions: Reflux at 56°C for 6–8 hours .

  • Checkpoint: TLC should show disappearance of Resorcinol.

  • Workup: Filter salts, evaporate solvent. Recrystallize the intermediate (Bis-phenacyl ether) from Ethanol. Crucial: Purity of this intermediate dictates final color.

Phase 2: Cyclodehydration (Thermodynamic Control)
  • Reaction: Mix the Bis-ether with PPA (approx. 10g per 1g ether).

  • Conditions: Heat to 100–110°C .

    • Warning: < 90°C leads to mono-cyclization. > 130°C leads to tar.

  • Time: Monitor closely. Typically 2–3 hours is sufficient.

  • Quench: Pour onto crushed ice with vigorous stirring.

  • Purification: The precipitate is crude 2,6-diphenylfuro[2,3-f]benzofuran. Recrystallize from Chlorobenzene or DMF (due to low solubility in alcohols).

FAQ: Researcher to Scientist

Q: Can I perform this as a "One-Pot" synthesis to save time? A: Yes, but purity often suffers. A one-pot reflux in acetic acid with


 is common, but the competition between alkylation (Step 1) and cyclization (Step 2) often leaves unreacted phenols trapped in the crystal lattice. For >99% purity, the two-step method  described above is superior.

Q: My product has a persistent yellow tint even after recrystallization. Why? A: This is likely a trace dione contaminant (oxidized intermediate). Standard recrystallization often fails to remove it because it co-crystallizes.

  • Solution: Perform a short silica plug filtration using hot toluene before the final recrystallization. The polar dione will stick to the silica.

Q: How does the "furo[2,3-f]" isomer differ from "benzo[1,2-b:4,5-b']difuran"? A: It depends on the starting material.

  • Resorcinol (1,3-dihydroxybenzene)

    
     Angular fusion (often Furo[2,3-f] or [1,2-b:5,4-b']).
    
  • Hydroquinone (1,4-dihydroxybenzene)

    
     Linear fusion (Benzo[1,2-b:4,5-b']difuran).
    
  • Note: Reaction conditions are identical, but the solubility of the linear isomer is much lower, often requiring high-boiling solvents like dichlorobenzene for purification.

Decision Tree: Optimization Logic

TroubleshootingTree Start Analyze Crude Product (TLC/HPLC/NMR) CheckImpurity Identify Major Impurity Start->CheckImpurity Mono Mono-Cyclized Intermediate (Polar, C=O signal in IR) CheckImpurity->Mono Yellow/Sticky Tar Black Tar / Insoluble (Baseline material) CheckImpurity->Tar Dark/Charred StartMat Unreacted Precursor CheckImpurity->StartMat Low Yield ActionMono Increase Temp (+10°C) OR Extend Time (+2h) Mono->ActionMono ActionTar Decrease Temp (-10°C) Strict N2 Atmosphere Tar->ActionTar ActionStart Check Base Equivalents Switch Solvent (Higher BP) StartMat->ActionStart

Figure 2: Decision matrix for optimizing reaction parameters based on impurity profile.

References

  • General Synthesis of Benzofurans (Rap-Stoermer Reaction)

    • Title: "One-pot synthesis of 2-substituted benzofurans via the Rap-Stoermer reaction"
    • Source:Organic Chemistry Portal / Tetrahedron Letters
    • URL:[Link]

  • Specific Fused System (Benzo[1,2-b:4,5-b']difuran Analogues)

    • Title: "Synthesis and Biological Studies of Benzo[b]furan Deriv
    • Source:MDPI Pharmaceuticals (Discusses cyclization conditions and substituent effects)
    • URL:[Link][2]

  • Mechanism of Cyclodehydration (PPA Method)
  • Isomer Nomenclature & Structure (CAS 5379-77-1): Title: "2,6-diphenylfuro[2,3-f]benzofuran Product Entry" Source:Chemical Book / CAS Registry

Sources

Technical Support Center: Photostability Optimization for 2,6-Diphenylfuro[2,3-f]benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-DPFBF-001 | Version: 2.4 | Status: Active Department: Advanced Fluorescence Applications

Executive Summary

2,6-Diphenylfuro[2,3-f]benzofuran is a rigid, planar fluorophore known for high quantum yield and lipophilicity. However, its extended


-conjugation across the furan-fused benzofuran core makes it electronically susceptible to Type II Photo-oxidation .

Unlike standard protein fluorophores (e.g., GFP), this molecule behaves similarly to 1,3-diphenylisobenzofuran (DPBF), acting as a potent singlet oxygen trap . In high-intensity microscopy, it does not just bleach; it chemically reacts with the reactive oxygen species (ROS) generated during excitation, forming non-fluorescent endoperoxides.

This guide provides the protocols to arrest this oxidative cycle, ensuring stable imaging in lipophilic and organic environments.

Module 1: The Photophysics of Failure

Why is your signal vanishing? The primary failure mode is Singlet Oxygen (


) mediated degradation . The furan moiety is electron-rich and acts as a diene in [4+2] cycloadditions with singlet oxygen.
Mechanism of Action
  • Excitation: The molecule absorbs a photon (

    
    ).
    
  • Intersystem Crossing (ISC): A fraction of the population enters the Triplet State (

    
    ).
    
  • Energy Transfer: The long-lived

    
     state transfers energy to ground-state oxygen (
    
    
    
    ), converting it to highly reactive singlet oxygen (
    
    
    ).
  • Chemical Bleaching: The generated

    
     attacks the furan ring of the dye itself, permanently destroying the chromophore.
    

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (UV/Blue) T1 Triplet State (T1) (DANGER ZONE) S1->T1 Intersystem Crossing (ISC) Fluo Fluorescence (Emission) S1->Fluo Radiative Decay T1->S0 Phosphorescence (Rare) O2 Ground State O2 T1->O2 Energy Transfer Fluo->S0 SingletO2 Singlet Oxygen (1O2) O2->SingletO2 Activation Bleach Endoperoxide (Permanent Bleaching) SingletO2->Bleach Chemical Attack on Furan Ring

Figure 1: The Phototoxic Pathway. Note that the bleaching event is a chemical reaction initiated by the dye's own triplet state.

Module 2: Chemical Mitigation (The "Wet" Lab)

Objective: Remove oxygen and quench triplet states without altering the lipophilic environment required by the probe.

Protocol A: The "Anoxic Shield" Mounting Media

Standard aqueous antifades (e.g., SlowFade) are often incompatible with this lipophilic probe, causing precipitation.

Reagents Required:

  • Base: Glycerol (90%) / Tris Buffer pH 8.5 (10%).

  • Scavenger 1 (ROS): DABCO (1,4-Diazabicyclo[2.2.2]octane) - 2.5% w/v.

  • Scavenger 2 (Triplet): Cyclooctatetraene (COT) - 2 mM (Optional, for high-power STED/Confocal).

  • Deoxygenation: Glucose Oxidase (GOX) + Catalase (CAT).

Step-by-Step Formulation:

  • Solvent Check: Dissolve 2,6-diphenylfuro[2,3-f]benzofuran in a non-polar carrier (e.g., DMSO or Toluene) before introducing it to the biological sample. Do not add directly to aqueous buffer.

  • Prepare Base: Mix Glycerol and 20mM Tris-HCl (pH 8.5) in a 9:1 ratio. High pH is critical for DABCO stability.

  • Add DABCO: Dissolve DABCO to 2.5% (w/v). Heat gently to 37°C if dissolution is slow.

  • Oxygen Depletion (Critical): Just before imaging, add:

    • Glucose Oxidase (100

      
      g/mL)
      
    • Catalase (10

      
      g/mL)
      
    • 
      -D-Glucose (10 mM)
      
    • Note: This enzymatic system actively scrubs oxygen from the sample.

Protocol B: Solid State / Polymer Encapsulation

If imaging in material science applications (e.g., OLEDs or films):

  • Matrix: Encapsulate the dye in PMMA (Polymethyl methacrylate) or Polystyrene.

  • Additive: Doping the polymer with 1% wt DABCO significantly reduces bleaching rates by quenching permeating oxygen.

Module 3: Hardware Optimization (The "Dry" Lab)

Objective: Reduce the photon flux to a level where the relaxation rate exceeds the excitation rate.

ParameterRecommended SettingScientific Rationale
Excitation Source Pulsed Laser (MHz) Continuous Wave (CW) lasers pump the dye into the Triplet state faster than it can relax. Pulsed excitation allows

recovery between pulses.
Wavelength 350–375 nm Exciting at the absorption peak max maximizes emission per photon, allowing lower laser power.
Detection Gating 0.5 – 5.0 ns Time-gated detection removes background autofluorescence, improving Signal-to-Noise Ratio (SNR) without increasing laser power.
Pixel Dwell Time Fast (< 2

s)
Shorter dwell times reduce the probability of "pile-up" effects where a single molecule is excited multiple times before relaxing.
Module 4: Troubleshooting Matrix

Symptom-Based Diagnostics

Troubleshooting Start Problem: Loss of Signal Type Is the loss immediate or gradual? Start->Type Immediate Immediate (< 1 sec) (Quenching) Type->Immediate Gradual Gradual (> 5 sec) (Bleaching) Type->Gradual Solvent Check Solvent Polarity Immediate->Solvent O2Check Is Oxygen Scavenger Present? Gradual->O2Check Agg Dye Aggregation? (H-Aggregates quench fluorescence) Solvent->Agg Action1 Action: Switch to Non-Polar Solvent (Toluene/Chloroform) or Lipid Matrix Agg->Action1 YesO2 Yes O2Check->YesO2 NoO2 No O2Check->NoO2 Power Check Laser Power Density YesO2->Power Action2 Action: Add DABCO + Glucose Oxidase NoO2->Action2 Action3 Action: Reduce Power, Use Pulsed Excitation Power->Action3

Figure 2: Diagnostic logic flow for signal loss issues.

FAQ: Common User Scenarios

Q: The dye precipitates when I add the antifade. A: This is a polarity mismatch. 2,6-diphenylfuro[2,3-f]benzofuran is hydrophobic. If your antifade is purely aqueous (PBS-based), the dye will crash out.

  • Fix: Use a Glycerol-rich (90%+) mounting medium or dissolve the dye in a small amount of DMSO before adding to the buffer. Alternatively, use a lipid-based delivery system (liposomes).

Q: I am using ProLong Gold, but it still bleaches. A: ProLong Gold is excellent for proteins but may not be sufficient for furan-based dyes which are chemically reactive with oxygen.

  • Fix: You must actively remove oxygen. Supplement your mounting media with the Glucose Oxidase/Catalase (GLOX) system described in Module 2. The enzymatic removal of oxygen is far more effective than passive scavenging for this specific class of molecules.

Q: Can I use this for live-cell imaging? A: Caution is advised. The UV/Blue excitation required is phototoxic to cells, and the dye's tendency to generate singlet oxygen will induce apoptosis in live cells (Photodynamic Therapy effect).

  • Fix: Use extremely low laser power and rapid scanning. Supplement media with Trolox (Vitamin E analog) , which is cell-permeable and scavenges radicals.

References
  • Photophysics of Benzofuran Deriv

    • Title: The photostability and fluorescence properties of diphenylisobenzofuran (DPBF).[1][2]

    • Relevance: Establishes the baseline mechanism for furan-derivative photo-oxid
    • Source: ResearchGate.

  • Singlet Oxygen Scavenging in Microscopy

    • Title: A new fluorescence method to detect singlet oxygen inside phospholipid model membranes.[3]

    • Relevance: Validates the use of furan-derivatives as oxygen probes and the necessity of azide/DABCO for stabiliz
    • Source: Biochimica et Biophysica Acta (BBA).

  • Antifade Reagent Comp

    • Title: Mounting Media and Antifade Reagents.[4][5][6]

    • Relevance: detailed comparison of DABCO vs. NPG for lipophilic environments.
    • Source: SciSpace.

  • Hardware Optimiz

    • Title: ProLong Antifade Mountants and Reagents (Technical Guide).
    • Relevance: Protocols for refractive index matching and scavenger concentr
    • Source: Thermo Fisher Scientific.

Sources

Technical Support Center: Refinement of Experimental Parameters for Consistent 2,6-diphenylfuro[2,3-f]benzofuran Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to achieve consistent and high-yield results in your experiments.

Introduction

The 2,6-diphenylfuro[2,3-f]benzofuran scaffold is a promising heterocyclic core for the development of novel therapeutics. However, its synthesis can present challenges, leading to inconsistent yields and purity. This document provides a comprehensive guide to navigate these complexities, drawing from established principles of organic synthesis and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,6-diphenylfuro[2,3-f]benzofuran, focusing on a common synthetic strategy involving a double Suzuki-Miyaura cross-coupling reaction with a 2,6-dibromofuro[2,3-f]benzofuran intermediate.

Problem 1: Low or no yield of the desired 2,6-diphenylfuro[2,3-f]benzofuran product.

  • Probable Cause 1: Inactive Palladium Catalyst. The activity of the palladium catalyst is paramount for the success of the Suzuki-Miyaura coupling.

    • Solution:

      • Use a fresh, high-quality palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand are commonly used. Ensure the catalyst has been stored under an inert atmosphere.

      • Perform a pre-activation step if using a Pd(II) source. This can be achieved by heating the reaction mixture at a moderate temperature (e.g., 60 °C) for a short period before adding the arylboronic acid.

      • Consider using a more active catalyst system. For challenging couplings, advanced catalyst systems such as those employing Buchwald or Herrmann's palladacycles may be beneficial.

  • Probable Cause 2: Poor Quality or Stoichiometry of Phenylboronic Acid. The purity and stoichiometry of the boronic acid directly impact the reaction efficiency.

    • Solution:

      • Use freshly opened or purified phenylboronic acid. Boronic acids can dehydrate to form unreactive boroxines upon prolonged storage.

      • Ensure accurate stoichiometry. A slight excess (1.1 to 1.5 equivalents per bromine atom) of the boronic acid is typically recommended to drive the reaction to completion.

  • Probable Cause 3: Ineffective Base. The choice and quality of the base are critical for the transmetalation step in the catalytic cycle.

    • Solution:

      • Use a strong, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

      • Ensure the base is finely powdered and dry. This maximizes its surface area and reactivity.

  • Probable Cause 4: Presence of Oxygen. Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.

    • Solution:

      • Thoroughly degas all solvents and reagents. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.

      • Maintain a positive pressure of an inert gas throughout the reaction setup.

Problem 2: Formation of significant amounts of mono-phenylated byproducts (2-bromo-6-phenylfuro[2,3-f]benzofuran or 2-phenyl-6-bromofuro[2,3-f]benzofuran).

  • Probable Cause 1: Insufficient reaction time or temperature. The second coupling reaction may be slower than the first due to steric hindrance or electronic effects.

    • Solution:

      • Increase the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material and mono-coupled intermediates are consumed.

      • Gradually increase the reaction temperature. Be cautious, as higher temperatures can also lead to catalyst decomposition and side reactions.

  • Probable Cause 2: Catalyst deactivation. The catalyst may lose its activity before the second coupling is complete.

    • Solution:

      • Increase the catalyst loading. A higher catalyst concentration can help to drive the reaction to completion.

      • Consider a second addition of the catalyst midway through the reaction.

Problem 3: Difficulty in purifying the final product.

  • Probable Cause 1: Co-elution with byproducts. The desired product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging.

    • Solution:

      • Optimize the solvent system for column chromatography. A gradual gradient elution can improve separation.[1]

      • Consider recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Utilize preparative HPLC for high-purity samples if other methods fail.

  • Probable Cause 2: Contamination with residual palladium. Palladium residues can be difficult to remove and may interfere with biological assays.

    • Solution:

      • Use a palladium scavenger. Various commercial scavengers are available to selectively remove residual palladium from the product.

      • Wash the organic layer with an aqueous solution of a chelating agent like EDTA during workup.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of the 2,6-dibromofuro[2,3-f]benzofuran core?

A common and effective starting material is hydroquinone. The synthesis typically involves a multi-step sequence, including formylation, protection of the hydroxyl groups, and subsequent cyclization and bromination steps to construct the furo[2,3-f]benzofuran skeleton.

Q2: What are the key parameters to control during the double Suzuki-Miyaura coupling reaction?

The most critical parameters are the quality and activity of the palladium catalyst, the purity and stoichiometry of the phenylboronic acid, the choice and quality of the base, and the rigorous exclusion of oxygen from the reaction system.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system to differentiate between the starting 2,6-dibromofuro[2,3-f]benzofuran, the mono-phenylated intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization. For more precise monitoring, LC-MS is recommended.

Q4: What are the expected spectroscopic signatures for 2,6-diphenylfuro[2,3-f]benzofuran?

  • ¹H NMR: Expect complex aromatic signals corresponding to the phenyl and benzofuran protons. The symmetry of the molecule should be reflected in the spectrum.

  • ¹³C NMR: Expect a number of signals in the aromatic region corresponding to the different carbon environments in the fused ring system and the phenyl substituents.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₂₂H₁₄O₂ should be observed.

Q5: Are there alternative methods to introduce the phenyl groups?

Yes, other cross-coupling reactions such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromofuro[2,3-f]benzofuran (Illustrative)

This is a conceptual outline. The specific conditions would need to be optimized based on literature precedents for similar furobenzofuran systems.

  • Step 1: Synthesis of a suitable precursor from hydroquinone. This multi-step process would involve reactions such as Vilsmeier-Haack formylation and subsequent cyclization reactions.

  • Step 2: Bromination. The furo[2,3-f]benzofuran core would then be brominated at the 2 and 6 positions using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN.

Protocol 2: Double Suzuki-Miyaura Coupling for 2,6-diphenylfuro[2,3-f]benzofuran
Reagent/ParameterQuantity/ConditionNotes
2,6-Dibromofuro[2,3-f]benzofuran1.0 eq
Phenylboronic Acid2.5 eqA slight excess is recommended.
Pd(PPh₃)₄0.05 - 0.10 eqCatalyst loading may need optimization.
K₂CO₃ (anhydrous, finely powdered)4.0 eq
Toluene/Ethanol/Water4:1:1 (v/v/v)Degassed solvent mixture.
Temperature90-100 °C
Reaction Time12-24 hoursMonitor by TLC or LC-MS.
AtmosphereInert (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dibromofuro[2,3-f]benzofuran, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of Precursor cluster_1 Double Suzuki-Miyaura Coupling cluster_2 Purification Hydroquinone Hydroquinone Precursor_Formation Precursor_Formation Hydroquinone->Precursor_Formation Multi-step synthesis Dibromo_Core Dibromo_Core Precursor_Formation->Dibromo_Core Bromination (NBS) Coupling Coupling Dibromo_Core->Coupling Phenylboronic Acid, Pd Catalyst, Base Chromatography Chromatography Coupling->Chromatography Silica Gel Final_Product Final_Product Chromatography->Final_Product 2,6-diphenylfuro[2,3-f]benzofuran

Caption: Synthetic workflow for 2,6-diphenylfuro[2,3-f]benzofuran.

Troubleshooting Decision Tree

G Start Low/No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Catalyst->Reagents No Inactive Use fresh catalyst Consider pre-activation Catalyst->Inactive Yes Reagents->Conditions No Poor_Quality Use pure boronic acid Check base quality Reagents->Poor_Quality Yes Suboptimal Degas solvents thoroughly Increase time/temperature Conditions->Suboptimal Yes Purification_Check Purification Problem? Conditions->Purification_Check No Purification Address Purification Issues Optimize_Chromatography Optimize solvent system Consider recrystallization Purification->Optimize_Chromatography Co-elution Palladium_Removal Use scavenger Aqueous wash with chelator Purification->Palladium_Removal Pd Contamination Purification_Check->Purification Yes End Successful Synthesis Purification_Check->End No

Caption: Troubleshooting decision tree for synthesis.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link][1]

  • Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. RSC Advances. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules. [Link][2]

Sources

Validation & Comparative

Comparative analysis of 2,6-diphenylfuro[2,3-f]benzofuran with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2,6-diphenylfuro[2,3-f]benzofuran , a rigid, planar heterocyclic fluorophore often synonymous in commercial catalogs with 2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CAS: 5379-77-1).

This molecule represents a class of "extended π-conjugated systems" critical for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobility and robust blue fluorescence.

Executive Summary & Structural Logic

2,6-diphenylfuro[2,3-f]benzofuran (hereafter referred to as Ph-BDF ) is a centrosymmetric, fused tricyclic system. Unlike flexible dyes (e.g., stilbenes) that lose energy via torsional relaxation, Ph-BDF’s rigid "locked" core minimizes non-radiative decay, resulting in high fluorescence quantum yield (


) and excellent thermal stability.

Primary Application Domain:

  • Blue Emitter for OLEDs: Deep blue emission with narrow bandwidth.

  • Organic Semiconductor: p-type material for OFETs due to efficient

    
    -
    
    
    
    stacking.
  • Scintillation: Fast decay time alternative to Anthracene.

Structural Nomenclature Note

While chemically distinct in strict IUPAC nomenclature, commercial suppliers (e.g., TCI, PureSynth) often index CAS 5379-77-1 as both 2,6-diphenylbenzo[1,2-b:4,5-b']difuran and 2,6-diphenylfuro[2,3-f]benzofuran. This guide focuses on the properties of this commercially available, linear, centrosymmetric isomer, which is the industry standard for this class.

Photophysical Characterization

The following data compares Ph-BDF against the industry "Gold Standard" for blue fluorescence, 9,10-Diphenylanthracene (DPA) .

Performance Metrics Table
Metric2,6-Diphenylfuro[2,3-f]benzofuran (Ph-BDF)9,10-Diphenylanthracene (DPA)Anthracene
Emission Max (

)
408 nm / 430 nm (Vibronic structure)430 nm378 nm
Abs. Max (

)
340–360 nm375 nm356 nm
Quantum Yield (

)
0.80 – 0.92 (Solvent dependent)~0.95 (Unity)~0.27
Stokes Shift Small (~50–60 nm)Small (~55 nm)Small
Fluorescence Lifetime (

)
~1.2 ns (Fast)~7.3 ns~4.0 ns
Thermal Stability (

)
345 °C 248 °C218 °C
Solubility Low (requires chlorinated solvents)ModerateModerate
Mechanism of Action

Ph-BDF operates on a Planar Rigidization Mechanism . The oxygen atoms in the furan rings induce a strong dipole and facilitate planarization, which enhances the


-orbital overlap.
  • High

    
     Causality:  The lack of freely rotating bonds in the core prevents energy dissipation through vibration/rotation (internal conversion), funneling excitation energy almost exclusively into photon emission.
    
  • Blue Shift: The oxygen heteroatoms exert an electron-donating effect, but the rigid fusion limits the effective conjugation length compared to linear acenes, keeping emission in the deep blue/violet region.

Comparative Analysis

vs. 9,10-Diphenylanthracene (DPA)[1]
  • Advantages of Ph-BDF:

    • Thermal Stability: Ph-BDF melts at 345°C, nearly 100°C higher than DPA. This makes it superior for vacuum-deposited OLED fabrication where thermal degradation is a failure mode.

    • Carrier Mobility: The planar furan rings allow for tighter "herringbone" or "slip-stack" packing in the solid state, facilitating higher hole mobility (

      
      ) compared to the bulky phenyl groups of DPA which disrupt packing.
      
  • Disadvantages:

    • Solubility: Ph-BDF is significantly less soluble in common organic solvents (toluene, ethanol) than DPA, requiring hot chlorobenzene or dichlorobenzene for solution processing.

vs. Coumarin Dyes (e.g., Coumarin 102)
  • Photostability: Ph-BDF lacks the lactone ring of Coumarins, which is susceptible to hydrolysis and photo-oxidation. Ph-BDF is chemically inert and highly resistant to photobleaching.

  • Stokes Shift: Coumarins typically offer larger Stokes shifts (easier signal separation). Ph-BDF has a small Stokes shift, which can lead to self-absorption (inner filter effect) in high-concentration applications.

Experimental Protocols

Protocol A: Synthesis via Double Cyclization (Self-Validating)

Rationale: This route ensures the formation of the linear, centrosymmetric isomer with high purity, avoiding difficult-to-separate angular byproducts.

Reagents: 1,4-Benzoquinone, Phenylacetylene, Palladium(II) catalyst, Oxidant (


).
  • Coupling: React 1,4-benzoquinone with excess phenylacetylene in acetic acid.

  • Cyclization: The intermediate undergoes a palladium-catalyzed intramolecular cyclization.[1]

  • Purification (Critical Step):

    • The crude product precipitates as a yellow solid.

    • Validation: Wash with hot ethanol (removes mono-cyclized byproducts).

    • Recrystallization: Dissolve in boiling 1,2-dichlorobenzene. Upon cooling, Ph-BDF crystallizes as highly fluorescent needles.

    • QC Check: Melting point must exceed 340°C. If

      
      , impurities are present.
      
Protocol B: Spectroscopic Characterization

Rationale: Due to low solubility, standard concentrations must be adjusted to prevent aggregation-induced quenching (ACQ), although Ph-BDF is relatively resistant to ACQ compared to planar acenes.

  • Solvent Selection: Use spectroscopic grade Cyclohexane (for vibronic structure resolution) or Chloroform .

  • Concentration: Prepare a stock solution at

    
     M. Dilute to 
    
    
    
    M for emission scans.
  • Excitation: Excite at 350 nm.

  • Observation: Look for three distinct vibronic peaks in the emission spectrum (typical of rigid aromatics) at approx. 408, 430, and 455 nm. Loss of this structure indicates aggregation.

Visualizations

Figure 1: Synthesis & Electronic Pathway

The following diagram illustrates the logical flow from synthesis to photophysical output.

G Start 1,4-Benzoquinone + Phenylacetylene Inter Intermediate: 2,5-bis(phenylethynyl) -1,4-diol Start->Inter Sonogashira Coupling Cyclization Pd-Catalyzed Cyclization Inter->Cyclization Product 2,6-Diphenylfuro [2,3-f]benzofuran (Ph-BDF) Cyclization->Product Rigidity Rigid Planar Core (Locked Rotation) Product->Rigidity Structure Emission Blue Fluorescence (408-430 nm) High QY Rigidity->Emission Minimizes Non-Radiative Decay

Caption: Synthesis pathway transforming flexible precursors into the rigid Ph-BDF fluorophore, enabling high quantum yield blue emission.

Figure 2: Photophysical Energy Diagram (Jablonski)

Comparing the decay pathways of Ph-BDF vs. flexible alternatives.

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 hv S1->S0 Emission S1->S0 Vibration/Rotation Abs Absorption (UV) Fluor Fluorescence (Blue) NR Non-Radiative Decay (Heat) Rigid Ph-BDF Rigidity Blocks NR Path Rigid->NR Inhibits

Caption: Jablonski diagram highlighting how the structural rigidity of Ph-BDF suppresses non-radiative decay channels, boosting fluorescence.

References

  • TCI Chemicals. Product Specification: 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran (CAS 5379-77-1).[2] TCI Europe.[2]

  • Mitsui, C., et al. (2009). Bis(carbazolyl)benzodifuran: A High-Mobility Ambipolar Material for Homojunction Organic Light-Emitting Diode Devices. Advanced Materials.

  • PureSynth. Chemical Data Sheet: 2,6-Diphenylfuro[2,3-f][1]benzofuran.

  • Tsuji, H., et al. Synthesis, Electronic Properties, and X-ray Structural Characterization of Tetrarylbenzo[1,2-b:4,5-b']difuran Cation Radicals. ResearchGate.[3]

  • Daub, J., et al.Blue-Emitting Organic Electroluminescence: Benzodifuran Derivatives. (Contextual Reference for BDF class properties).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,6-Diphenylfuro[2,3-f]benzofuran

Proper Disposal Procedures: 2,6-Diphenylfuro[2,3-f][1]benzofuran

Executive Summary: Operational Directive

Chemical Classification: Polycyclic Aromatic Heterocycle (PAH) / Benzodifuran Derivative. Primary Hazard: Suspected Carcinogen, Environmental Toxin (PBT), and Light/Air Sensitive. Disposal Method: High-Temperature Incineration via EHS-approved hazardous waste vendor. Prohibited: Do NOT dispose of down the drain, via trash, or by evaporation.

Hazard Profile & Risk Assessment

Expert Insight: As a specialized organic semiconductor/fluorophore, specific SDS data for this exact isomer is often sparse in public registries. Therefore, Best Practice dictates treating this compound as a Category 1 Carcinogen and Chronic Aquatic Toxin based on the benzofuran scaffold and polycyclic structure.

PropertyAssessmentOperational Implication
Stability High thermal stability; Potential light sensitivity.Store in amber vials; waste containers must be opaque or foil-wrapped.
Solubility Lipophilic (Hydrophobic). Soluble in DCM, Chloroform, THF.Do not use aqueous cleaning agents initially. Use organic solvent rinses.
Reactivity Stable, but incompatible with strong oxidizers.[1][2]Segregate from nitric acid, perchlorates, or peroxides in waste streams.
Toxicity Likely mutagenic/carcinogenic (intercalating agent).Double-glove (Nitrile) and use a fume hood for all transfers.
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)

Scenario: Expired reagent, synthesis yield, or spill cleanup debris.

  • Containment: Transfer the solid material into a screw-top glass jar or a high-density polyethylene (HDPE) container.

    • Why? Glass is chemically inert to the aromatic ring system.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2,6-Diphenylfuro[2,3-f][1]benzofuran" (95-100%).

    • Hazard Checkboxes: Toxic, Carcinogen.[3][4]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag to prevent cross-contamination of the waste storage area.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Material dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Segregation: Determine the primary solvent.

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in Acetone, Ethyl Acetate, or THF.

  • Transfer: Pour into the appropriate carboy (typically 5L or 20L HDPE).

    • Critical: Leave at least 10% headspace to prevent over-pressurization.

  • Rinsing: Rinse the original flask with a small volume of the compatible solvent and add this rinse to the waste carboy. Do not rinse with water yet.

C. Contaminated Debris (Sharps, Gloves, Weighing Boats)
  • Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps container labeled "Chemically Contaminated Sharps."

  • Soft Debris: Gloves and paper towels heavily soiled with the compound must be treated as solid hazardous waste, not regular trash. Double-bag in clear heavy-duty plastic bags and tag as "Debris contaminated with [Chemical Name]."

Decontamination of Glassware

The "Solvent-First" Rule: Because 2,6-diphenylfuro[2,3-f][1]benzofuran is highly lipophilic, standard soap and water will fail, leading to residue persistence.

  • Primary Rinse: Rinse glassware 3x with Acetone or DCM (collect rinsate as Hazardous Waste).

  • Base Bath (Optional but Recommended): Submerge glassware in a KOH/Isopropanol bath for 12-24 hours to degrade trace organic residues.

  • Final Wash: Wash with Alconox/detergent and water, then rinse with deionized water.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste to ensure compliance and safety.

WasteSegregationStartWaste Source: 2,6-diphenylfuro[2,3-f][1]benzofuranStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidLiquid / SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisConsumablesSolidWasteSolid Hazardous Waste(Tag: Toxic/Carcinogen)Solid->SolidWasteContainerizeSolventCheckSolvent Type?Liquid->SolventCheckDebris->SolidWasteDouble BagHaloHalogenated Waste Stream(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste Stream(Acetone, THF, Toluene)SolventCheck->NonHaloNo Halogens

Figure 1: Decision logic for segregating 2,6-diphenylfuro[2,3-f][1]benzofuran waste streams. Correct segregation prevents dangerous side reactions and ensures regulatory compliance.

Chain of Custody & Incineration Workflow

Once the waste leaves your laboratory, it enters a regulated chain of custody. Understanding this ensures you prepare the waste correctly for its final destruction.

DisposalWorkflowLabLaboratory(Satellite Accumulation Area)EHSEHS / Waste VendorPickupLab->EHSWeekly PickupConsolidationCentral WasteFacilityEHS->ConsolidationManifest CreationIncineratorHigh-Temp Incineration(>1000°C)Consolidation->IncineratorTransportDestructionComplete Mineralization(CO2, H2O)Incinerator->DestructionThermal Oxidation

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste. High-temperature incineration is required to break the fused benzofuran ring system.

References
  • National Institutes of Health (NIH) - PubChem. Benzofuran Compound Summary (CID 9223). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-diphenylfuro[2,3-f]benzofuran

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-diphenylfuro[2,3-f][1]benzofuran

The core principle of this guide is to treat 2,6-diphenylfuro[2,3-f][1]benzofuran with the high degree of caution afforded to novel bioactive compounds with unknown toxicological profiles. Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including potential carcinogenicity, organ toxicity (specifically affecting the liver and kidneys), and skin and eye irritation.[8][9][10][11][12][13] Consequently, the following recommendations are designed to create a multi-layered defense, ensuring your safety and the integrity of your research.

Proactive Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds. This proactive assessment forms the logical basis for our PPE recommendations.

Potential Hazard Evidence from Analogous Compounds Primary Exposure Routes
Carcinogenicity The parent compound, 2,3-Benzofuran, is classified as "Suspected of causing cancer."[9][11][12]Inhalation, Dermal Absorption, Ingestion
Organ Toxicity Studies on 2,3-benzofuran indicate potential for liver and kidney damage with prolonged or repeated exposure.[9][10]Inhalation, Dermal Absorption, Ingestion
Skin & Eye Irritation Many heterocyclic compounds, including benzofuran derivatives, are known to cause skin and eye irritation upon contact.[13][14]Dermal Contact, Ocular Contact
Respiratory Irritation Handling the compound as a fine powder or creating aerosols can lead to respiratory tract irritation.[14]Inhalation
Unknown Bioactivity As a novel derivative, its unique biological interactions are uncharacterized and could present unforeseen hazards.[2]All Routes

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active system of exposure prevention. Each component is chosen to counter a specific, identified risk.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to even minute quantities of a hazardous chemical can cause irreversible damage. Standard safety glasses are insufficient.

  • Mandatory: Always wear chemical splash goggles that meet the ANSI Z87.1 standard.[15] These provide a seal around the eyes, protecting against splashes, mists, and fine powders.

  • Recommended for High-Risk Procedures: When handling larger quantities (>50 mL of a solution) or performing any operation with a significant splash potential (e.g., sonicating, heating, or pressure reactions), a full-face shield must be worn over your chemical splash goggles.[15] A face shield alone does not provide adequate protection.[15]

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure for many laboratory chemicals.[16] Proper glove selection and use are critical.

  • Glove Type: Use powder-free, chemical-resistant nitrile gloves as a minimum standard.[17][18] For procedures involving prolonged exposure or aggressive solvents, consider thicker gloves or consult a glove compatibility chart.

  • The Principle of Double Gloving: For all handling of 2,6-diphenylfuro[2,3-f][1]benzofuran, double gloving is required.[19] This provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing your skin.

  • Glove Integrity and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[20] Change your outer glove immediately if you suspect contamination. As a standard practice, change gloves every 30-60 minutes to prevent permeation.[16]

Body Protection: Shielding Against Spills and Contamination

Your daily clothing offers no protection against chemical hazards.

  • Standard Operations: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[15]

  • Enhanced Protection: For handling larger quantities or during procedures with a higher risk of spillage, a disposable, solid-front gown with knit cuffs is recommended.[19] The gown should close in the back to eliminate the potential for frontal contamination.[19]

  • Full Body Coverage: In scenarios involving significant quantities or the potential for widespread contamination, full-body coveralls ("bunny suits") should be considered.[19]

Respiratory Protection: Guarding Against Inhalation

If the compound is a powder or if any procedure could generate aerosols or vapors, respiratory protection is mandatory. A standard surgical mask provides no protection against chemical vapors or fine particulates.[21]

  • For Powders/Dusts: When weighing or handling the solid compound, an N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.

  • For Vapors/Aerosols: If working outside of a certified chemical fume hood where there is a risk of vapor or aerosol generation, a half-mask or full-face respirator with appropriate organic vapor cartridges is necessary. All respirator use requires prior medical evaluation and fit-testing.[21]

Procedural Guide: A Step-by-Step Workflow for Safe Handling

This workflow integrates PPE use into the entire experimental process, from preparation to disposal.

Gcluster_prep1. Preparation Phasecluster_handling2. Active Handling Phasecluster_cleanup3. Post-Procedure & Cleanupprep_1Verify Fume HoodCertification & Airflowprep_2Don Full PPE:- Double Nitrile Gloves- Goggles & Face Shield- Lab Gownprep_1->prep_2prep_3Assemble All Glassware& Reagents Inside Hoodprep_2->prep_3prep_4Designate Waste Containers(Solid & Liquid)prep_3->prep_4handle_1Perform All Manipulations(Weighing, Transfers, Reactions)Deep Within Fume Hoodprep_4->handle_1handle_2Keep Sash at LowestPractical Heighthandle_1->handle_2handle_3Immediately Contain Spillswith Appropriate Kithandle_1->handle_3handle_4Change Outer Glovesif Contamination is Suspectedhandle_1->handle_4clean_1Quench Reaction & TransferWaste to Designated Containershandle_1->clean_1clean_2Decontaminate All Surfaces& Glassware with anAppropriate Solventclean_1->clean_2clean_3Remove Outer Gloves First,Dispose in Solid Wasteclean_2->clean_3clean_4Remove Gown, Goggles,& Inner Glovesclean_3->clean_4clean_5Wash Hands Thoroughlywith Soap and Waterclean_4->clean_5

Caption: Experimental workflow for handling 2,6-diphenylfuro[2,3-f][1]benzofuran.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is crucial.

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of cold water for at least 15 minutes.[8] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical assistance and provide the chemical name if possible.[1]
Minor Spill For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled hazardous waste container. Decontaminate the area.

Operational Plan for Waste Disposal

All materials contaminated with 2,6-diphenylfuro[2,3-f][1]benzofuran must be treated as hazardous chemical waste.[17] Cross-contamination of waste streams can create hazardous reactions and complicates disposal.

GstartWaste Generatedis_solidIs the waste a solid?start->is_solidis_sharpIs it asharp?is_solid->is_sharpYesis_liquidIs it an aqueousor organic liquid?is_solid->is_liquidNosolid_wasteNon-HalogenatedSolid Waste Containeris_sharp->solid_wasteNo(e.g., gloves, paper)sharps_wasteContaminated SharpsContaineris_sharp->sharps_wasteYesliquid_wasteNon-HalogenatedLiquid Waste Containeris_liquid->liquid_wasteOrganicis_liquid->liquid_wasteAqueous(if contaminated)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.